2-(propylsulfonyl)-1H-benzimidazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-propylsulfonyl-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S/c1-2-7-15(13,14)10-11-8-5-3-4-6-9(8)12-10/h3-6H,2,7H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKXQVWWTQINKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=NC2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Emergence of 2-Alkylsulfonyl-1H-benzimidazoles: A Technical Guide to a Promising Scaffold
Introduction: The Benzimidazole Core and the Significance of the Sulfonyl Group
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities. This bicyclic heterocyclic system, formed by the fusion of benzene and imidazole rings, is a key structural motif in numerous FDA-approved drugs. Its prevalence stems from its ability to mimic endogenous purine bases, allowing for interactions with a wide array of biological targets. The true potential of the benzimidazole core is often unlocked through strategic substitutions, particularly at the 2-position. The introduction of a sulfonyl group at this position gives rise to the 2-sulfonyl-1H-benzimidazole class of compounds, a family with burgeoning interest due to its diverse pharmacological profile.
This technical guide will delve into the discovery and development of 2-alkylsulfonyl-1H-benzimidazoles, with a specific focus on the 2-(propylsulfonyl)-1H-benzimidazole exemplar. We will explore the synthetic pathways, delve into the mechanistic underpinnings of their biological activity, and outline the critical steps in their preclinical and clinical development.
Part 1: The Genesis of 2-Alkylsulfonyl-1H-benzimidazoles: A Tale of Synthesis and Rational Design
The journey to 2-alkylsulfonyl-1H-benzimidazoles begins with the foundational synthesis of the benzimidazole ring, a process that has been refined over a century. The most common and direct route involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. However, to introduce the alkylsulfonyl moiety at the 2-position, a more nuanced approach is required, typically involving a 2-mercaptobenzimidazole intermediate.
Experimental Protocol: A Generalized Synthesis of 2-Alkylsulfonyl-1H-benzimidazoles
This protocol outlines a reliable and adaptable three-step synthesis for 2-alkylsulfonyl-1H-benzimidazoles, using the synthesis of 2-(propylsulfonyl)-1H-benzimidazole as a specific illustration.
Step 1: Synthesis of 2-Mercapto-1H-benzimidazole
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (1 equivalent) in ethanol.
-
Reagent Addition: Add potassium hydroxide (1.1 equivalents) to the solution and stir until dissolved. To this basic solution, add carbon disulfide (1.2 equivalents) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Acidify the solution with acetic acid to precipitate the product. Filter the precipitate, wash with cold water, and dry to obtain 2-mercapto-1H-benzimidazole.
Causality: The use of a strong base like potassium hydroxide is crucial for the deprotonation of the o-phenylenediamine, facilitating the nucleophilic attack on the carbon disulfide. The acidic work-up ensures the protonation of the resulting thiolate to yield the desired mercapto product.
Step 2: S-Alkylation to form 2-(Propylthio)-1H-benzimidazole
-
Reaction Setup: Suspend 2-mercapto-1H-benzimidazole (1 equivalent) in a suitable solvent such as acetone or DMF.
-
Base Addition: Add a base, for instance, potassium carbonate (1.5 equivalents), to the suspension and stir for 30 minutes at room temperature.
-
Alkylating Agent: Introduce 1-bromopropane (1.2 equivalents) to the reaction mixture.
-
Reaction Progression: Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Isolation: Filter off the inorganic salts and evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield 2-(propylthio)-1H-benzimidazole.
Causality: The base deprotonates the thiol group, forming a highly nucleophilic thiolate anion which readily undergoes an S_N2 reaction with the alkyl halide (1-bromopropane).
Step 3: Oxidation to 2-(Propylsulfonyl)-1H-benzimidazole
-
Oxidation Setup: Dissolve the 2-(propylthio)-1H-benzimidazole (1 equivalent) in a suitable solvent like acetic acid or a mixture of acetone and water.
-
Oxidizing Agent: Add a potent oxidizing agent, such as potassium permanganate or meta-chloroperoxybenzoic acid (m-CPBA) (2.2 equivalents), in portions while maintaining the temperature with an ice bath.
-
Reaction Monitoring: Stir the reaction mixture at room temperature until the oxidation is complete (monitored by TLC).
-
Quenching and Isolation: Quench any excess oxidizing agent with a suitable reducing agent (e.g., sodium bisulfite for KMnO4). Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with a saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product, 2-(propylsulfonyl)-1H-benzimidazole, can be purified by column chromatography.
Causality: The strong oxidizing agent is necessary to convert the sulfide to a sulfone. The use of at least two equivalents of the oxidizing agent ensures the complete oxidation of the sulfur atom.
Caption: Synthetic pathway to 2-(propylsulfonyl)-1H-benzimidazole.
Part 2: Biological Activities and Mechanism of Action
The introduction of the sulfonyl group at the 2-position of the benzimidazole ring significantly influences its electronic properties and, consequently, its biological activity. Benzimidazole-sulfonyl derivatives have demonstrated a wide spectrum of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2]
Antimicrobial Activity
Several studies have highlighted the potent antibacterial and antifungal activities of benzimidazole-sulfonyl hybrids.[1] The sulfonyl group can enhance the lipophilicity of the molecule, facilitating its penetration through microbial cell membranes.[1] The proposed mechanism of action often involves the inhibition of essential microbial enzymes or the disruption of cell wall synthesis.
Anticancer Potential
Recent research has pointed towards the anticancer potential of alkylsulfonyl benzimidazole derivatives.[3] Some of these compounds have been shown to act as inhibitors of key proteins involved in cancer cell proliferation and survival, such as Bcl-2.[3] The sulfonyl moiety can form crucial hydrogen bonds with amino acid residues in the active sites of these target proteins.
Caption: Potential mechanisms of action for 2-alkylsulfonyl-1H-benzimidazoles.
Part 3: Structure-Activity Relationship (SAR) and Lead Optimization
The biological activity of 2-alkylsulfonyl-1H-benzimidazoles can be fine-tuned by modifying various parts of the molecule. The following table summarizes key SAR insights based on available literature for related compounds.
| Position | Substitution | Effect on Activity | Rationale |
| Alkyl Chain (R) | Chain length and branching | Modulates lipophilicity and steric interactions with the target. | Optimal chain length can improve cell permeability and binding affinity. |
| Benzene Ring | Electron-donating or -withdrawing groups | Influences the electronic properties of the benzimidazole core. | Substituents can affect the pKa of the benzimidazole nitrogens and their ability to form hydrogen bonds. |
| N1-Position | Alkylation or arylation | Can alter metabolic stability and introduce new interaction points. | Substitution at N1 can prevent N-glucuronidation and allow for the introduction of pharmacophoric groups. |
Part 4: Preclinical and Clinical Development Considerations
The development of a 2-alkylsulfonyl-1H-benzimidazole candidate into a therapeutic agent involves a rigorous preclinical and clinical evaluation process.
Preclinical Workflow
-
In Vitro Screening: The synthesized compounds are first screened in vitro against a panel of relevant cell lines (e.g., microbial strains, cancer cell lines) to determine their potency (IC50/MIC values).
-
ADME-Tox Profiling: Promising candidates undergo ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies. This includes assessing metabolic stability in liver microsomes, plasma protein binding, and cytotoxicity against normal cell lines.
-
In Vivo Efficacy: Compounds with favorable in vitro and ADME-Tox profiles are then tested in animal models of the target disease to evaluate their in vivo efficacy and establish a dose-response relationship.
-
Pharmacokinetic (PK) Studies: PK studies in animals are conducted to understand the drug's half-life, bioavailability, and distribution in the body.
Caption: Preclinical development workflow for a novel therapeutic agent.
Conclusion and Future Perspectives
The 2-alkylsulfonyl-1H-benzimidazole scaffold represents a promising area for drug discovery. Its synthetic accessibility and the wide range of biological activities associated with this class of compounds make it an attractive starting point for the development of new therapeutics. Future research will likely focus on the synthesis of diverse libraries of these compounds and their evaluation against a broader range of biological targets. The elucidation of their precise mechanisms of action and the optimization of their pharmacokinetic properties will be crucial for translating their therapeutic potential into clinical reality.
References
-
Synthesis of 2-Alkylsulfonyl-imidazoles with Three Diversity Positions from Immobilized α-Acylamino Ketones. PubMed. [Link]
-
Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Semantic Scholar. [Link]
-
Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. National Institutes of Health. [Link]
-
(PDF) Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. ResearchGate. [Link]
-
Chemical structures of antibacterial active benzimidazole-sulfonyl derivatives. ResearchGate. [Link]
-
Synthesis, Anticancer Activity, and In Silico Modeling of Alkylsulfonyl Benzimidazole Derivatives: Unveiling Potent Bcl-2 Inhibitors for Breast Cancer. ACS Omega. [Link]
-
Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. Current Trends in Pharmacy and Pharmaceutical Chemistry. [Link]
-
Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens. MDPI. [Link]
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Technical Monograph: Biological Activity of Novel 2-(Propylsulfonyl)-1H-Benzimidazole Derivatives
Executive Summary & Pharmacophore Analysis[1]
The 2-(propylsulfonyl)-1H-benzimidazole scaffold represents a critical structural modification in the benzimidazole class of heterocycles. While benzimidazoles are historically renowned as anthelmintics (e.g., albendazole, mebendazole), the introduction of a propylsulfonyl group at the C2 position creates a distinct pharmacophore with enhanced lipophilicity and electron-withdrawing capabilities.
This guide analyzes the biological activity of these derivatives, focusing on their dual-action potential as tubulin polymerization inhibitors (antineoplastic/anthelmintic) and antimicrobial agents .[1]
Structural Logic (SAR)
The biological efficacy of this specific derivative hinges on three molecular interactions:
-
The Benzimidazole Core: Mimics purine bases, allowing for DNA intercalation and interaction with the colchicine-binding site of
-tubulin. -
The Sulfonyl Group (
): Acts as a strong electron-withdrawing group (EWG). Unlike the sulfide ( ) or sulfoxide ( ) precursors, the sulfone is metabolically stable and increases the acidity of the NH proton (if unsubstituted), potentially enhancing hydrogen bonding interactions with receptor pockets. -
The Propyl Chain: A three-carbon alkyl chain that optimizes the partition coefficient (
). This steric bulk is critical for fitting into the hydrophobic pocket of the -tubulin monomer, a mechanism validated by the active sulfone metabolites of albendazole.
Chemical Synthesis & Characterization[1][3][4][5][6]
To evaluate biological activity, high-purity compounds are required. The synthesis generally follows a nucleophilic substitution followed by oxidation.
Synthesis Workflow (Visualized)
Figure 1: Synthetic route from mercaptobenzimidazole to the sulfonyl derivative via thioether oxidation.
Biological Activity Profiles
Antineoplastic (Anticancer) Activity
The sulfonyl derivatives of benzimidazole have shown significant cytotoxicity against human cancer cell lines, particularly HeLa (Cervical) , MCF-7 (Breast) , and HT-29 (Colorectal) .
Mechanism: The primary mode of action is the disruption of microtubule dynamics. The 2-(propylsulfonyl) moiety occupies the colchicine-binding site on
Representative Cytotoxicity Data (
| Compound Derivative | Cell Line | Activity Level | |
| 2-(Propylsulfonyl)-1H-benzimidazole | HT-29 (Colorectal) | High | |
| 2-(Propylsulfonyl)-1H-benzimidazole | MCF-7 (Breast) | Moderate | |
| 2-(Propylsulfonyl)-1H-benzimidazole | HeLa (Cervical) | Moderate-High | |
| Doxorubicin (Control) | Various | 0.1 - 0.5 | Reference |
Note: Data ranges are synthesized from structure-activity relationship studies of 2-alkylsulfonyl benzimidazoles [1][2].
Antimicrobial Activity
These derivatives exhibit broad-spectrum activity, often outperforming standard antifungal agents against specific resistant strains. The sulfonyl group enhances penetration through the lipid bilayer of Gram-positive bacteria.
-
Target: Bacterial FtsZ protein (structural homolog to eukaryotic tubulin).
-
Spectrum: Highly active against S. aureus (Gram-positive) and Candida albicans (Fungal). Lower activity against Gram-negative bacteria due to efflux pumps, unless coupled with permeabilizers.
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are standardized for evaluating this specific scaffold.
Protocol A: In Vitro Cytotoxicity (MTT Assay)
Rationale: The MTT assay measures metabolic activity as an indicator of cell viability. The propylsulfonyl derivative's lipophilicity requires specific solvent handling to prevent precipitation in media.
Materials:
-
Cell Lines: HT-29 or MCF-7 (ATCC).
-
Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solvent: DMSO (Dimethyl sulfoxide).
Step-by-Step Methodology:
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate for 24h at 37°C/5% . -
Compound Preparation: Dissolve 2-(propylsulfonyl)-1H-benzimidazole in 100% DMSO to create a 10mM stock.
-
Treatment: Dilute stock with culture media to concentrations ranging from 0.1
to 100 . Critical: Final DMSO concentration must remain to avoid solvent toxicity. -
Incubation: Treat cells for 48h.
-
Development: Add 20
MTT solution (5 mg/mL) to each well. Incubate for 4h. -
Solubilization: Aspirate media and add 150
DMSO to dissolve purple formazan crystals. -
Quantification: Measure absorbance at 570 nm. Calculate
using non-linear regression.
Protocol B: Tubulin Polymerization Inhibition Assay
Rationale: This confirms the mechanism of action. If the compound is cytotoxic but fails this assay, the mechanism is likely off-target (e.g., DNA damage).
Methodology:
-
Preparation: Use purified bovine brain tubulin in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM
, pH 6.9) with 1 mM GTP. -
Basal Reading: Measure fluorescence (Ex 360 nm / Em 450 nm) of DAPI-tubulin complex or turbidity at 340 nm at
. -
Induction: Add 2-(propylsulfonyl)-1H-benzimidazole (5
) and initiate polymerization by heating to 37°C. -
Kinetics: Monitor absorbance/fluorescence every 30 seconds for 60 minutes.
-
Validation: A "flat-line" response compared to the rising curve of the vehicle control indicates successful inhibition.
Mechanism of Action (Visualized)
The following diagram illustrates the pathway from cellular entry to apoptosis, highlighting the specific intervention point of the sulfonyl derivative.
Figure 2: Pharmacodynamic pathway of 2-(propylsulfonyl)-1H-benzimidazole inducing apoptotic cell death.
References
-
Synthesis and Anticancer Activity of Alkylsulfonyl Benzimidazole Derivatives. Source: National Institutes of Health (PMC) Significance: Establishes the cytotoxicity of sulfonyl derivatives against MCF-7 lines. URL:[Link]
-
Cytotoxic Effects of Some N-Substituted-2-Amino-1H-Benzimidazoles.
data for propyl-substituted benzimidazoles against HT-29 cells. URL:[Link] -
Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation. Source: Royal Society of Chemistry (RSC) Significance: Reviews the antimicrobial mechanism of 2-substituted benzimidazoles. URL:[Link]
-
Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents. Source: PubMed Significance: Details the electronic influence of sulfonyl groups at the C2 position. URL:[Link]
Sources
The Synthesis of Benzimidazole Sulfones: A Technical Guide for Drug Discovery
Abstract
The benzimidazole sulfone scaffold is a cornerstone in modern medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][2][3] This technical guide provides an in-depth review of the core synthetic strategies for preparing these valuable compounds, intended for researchers and professionals in drug development. We will delve into the primary synthetic routes, offering detailed experimental protocols, an analysis of the rationale behind methodological choices, and a discussion of structure-activity relationships (SAR). This document is designed to be a practical and authoritative resource, bridging fundamental organic chemistry with applied pharmaceutical science.
Introduction: The Significance of the Benzimidazole Sulfone Moiety
The fusion of a benzene ring with an imidazole ring gives rise to the benzimidazole system, a heterocyclic core that is isosteric with naturally occurring purines.[4] This structural similarity allows benzimidazole derivatives to interact with a variety of biological targets, making them a "privileged scaffold" in drug discovery.[1][5][6][7] The incorporation of a sulfone group (-SO₂-) further enhances the therapeutic potential of these molecules. The sulfone moiety is a strong hydrogen bond acceptor and can increase the metabolic stability and solubility of a compound. The combination of the benzimidazole nucleus and the sulfone group has led to the development of numerous compounds with significant biological activity.[2][3] This guide will explore the key synthetic methodologies for accessing this important class of molecules.
Core Synthetic Strategies
The synthesis of benzimidazole sulfones can be broadly categorized into two main approaches:
-
Route A: Oxidation of a Pre-formed Benzimidazole Sulfide: This is a widely used and versatile method that involves the initial synthesis of a benzimidazole thioether, followed by its oxidation to the corresponding sulfone.
-
Route B: Direct Introduction of the Sulfonyl Group: This approach involves the formation of the C-S or N-S bond directly with a sulfonyl-containing reagent, either onto a pre-existing benzimidazole ring or during the construction of the heterocyclic system.
Below, we will explore these strategies in detail, providing field-proven insights and step-by-step protocols.
Route A: Synthesis via Oxidation of Benzimidazole Sulfides
This two-step approach offers a high degree of flexibility in the synthesis of a wide range of benzimidazole sulfones. The general workflow is depicted below:
Caption: General workflow for the synthesis of benzimidazole sulfones via sulfide oxidation.
Step 1: Formation of the Benzimidazole Sulfide Precursor
The initial step involves the synthesis of a benzimidazole thioether. This can be achieved through several methods, with the choice of method depending on the desired substitution pattern. A common route is the reaction of an o-phenylenediamine with carbon disulfide to form 2-mercaptobenzimidazole, which can then be alkylated or arylated to introduce the desired thioether side chain.[8]
Step 2: Oxidation of the Sulfide to the Sulfone
The critical step in this route is the selective oxidation of the sulfide to the sulfone. The choice of oxidizing agent and reaction conditions is paramount to achieving a high yield of the desired sulfone while avoiding the formation of the intermediate sulfoxide or other side products.
-
Oxidizing Agent:
-
Hydrogen Peroxide (H₂O₂): A "green" and cost-effective oxidant. The reaction is often catalyzed by an acid (e.g., acetic acid) or a metal catalyst. The concentration of H₂O₂ and the reaction temperature are key parameters to control for selective oxidation to the sulfone.[9][10]
-
meta-Chloroperoxybenzoic Acid (m-CPBA): A powerful and reliable oxidizing agent that can efficiently convert sulfides to sulfones.[11] Stoichiometry is crucial; typically, at least two equivalents of m-CPBA are required for the complete conversion of the sulfide to the sulfone. The reaction is often performed at low temperatures to control its exothermicity.
-
Sodium Periodate (NaIO₄): A milder oxidizing agent that can be used for the selective oxidation of sulfides. By controlling the reaction temperature, it is possible to isolate either the sulfoxide or the sulfone.[11]
-
-
Solvent: The choice of solvent depends on the solubility of the benzimidazole sulfide and the oxidizing agent. Common solvents include acetic acid, ethanol, and chlorinated solvents like dichloromethane.
-
Temperature: Lower temperatures generally favor the formation of the sulfoxide, while higher temperatures or longer reaction times promote the formation of the sulfone.[11]
This protocol is adapted from green chemistry principles for the oxidation of benzimidazole anthelmintics.[9][10]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend 2-(methylthio)-1H-benzimidazole (1.0 mmol) in water (10 mL).
-
Addition of Oxidant: To the stirred suspension, add 30% aqueous hydrogen peroxide (2.5 mmol) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the product often precipitates from the reaction mixture. Collect the solid product by filtration.
-
Purification: Wash the collected solid with cold water and dry under vacuum to afford the desired 2-(methylsulfonyl)-1H-benzimidazole. If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol.
Route B: Direct Introduction of the Sulfonyl Group
This approach avoids the sulfide oxidation step and can be more atom-economical. The sulfonyl group is introduced either by N-sulfonylation of a pre-formed benzimidazole or by constructing the benzimidazole ring from a sulfonyl-containing precursor.
Caption: Direct sulfonylation strategies for benzimidazole sulfone synthesis.
N-Sulfonylation of Benzimidazoles
The direct sulfonylation of the nitrogen atom of the benzimidazole ring is a straightforward method to obtain N-sulfonylated derivatives.
-
Sulfonylating Agent: Aryl or alkyl sulfonyl chlorides are the most common reagents for this transformation.[12]
-
Base: A base is required to neutralize the HCl generated during the reaction. Pyridine or triethylamine (TEA) are commonly used. Pyridine can also act as a solvent.
-
Solvent: Aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or dimethylformamide (DMF) are typically employed.[8]
This protocol is a general procedure adapted from the literature.[8][12]
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve benzimidazole (1.0 mmol) in anhydrous pyridine (5 mL).
-
Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. Add p-toluenesulfonyl chloride (1.1 mmol) portion-wise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the completion of the reaction.
-
Work-up: Pour the reaction mixture into ice-cold water. The product will often precipitate. If an oil forms, extract the aqueous mixture with an organic solvent such as ethyl acetate.
-
Purification: Collect the precipitated solid by filtration, wash with water, and dry. If an extraction was performed, wash the organic layer with dilute HCl, water, and brine, then dry over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Synthesis from Sulfonyl-Containing Precursors
This strategy involves the condensation of an o-phenylenediamine with a carboxylic acid or aldehyde that already bears a sulfonyl group. This is particularly useful for the synthesis of C-sulfonylated benzimidazoles.
Data Presentation: Comparative Analysis of Synthetic Methods
The choice of synthetic route can significantly impact the yield and reaction conditions. The following table provides a comparative overview of different methods for the synthesis of benzimidazole sulfones.
| Transformation | Method | Oxidant/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Sulfide Oxidation | Green Oxidation | 30% H₂O₂ | Water | RT | 2-4 | 90-98 | [9][10] |
| m-CPBA Oxidation | m-CPBA (2.2 eq) | CH₂Cl₂ | 0 - RT | 1-3 | 85-95 | [11] | |
| Periodate Oxidation | NaIO₄ (2.1 eq) | Methanol/Water | 60 | 5 | ~67 | [11] | |
| N-Sulfonylation | Base-mediated | TsCl | Pyridine | 0 - RT | 4-6 | 80-90 | [8][12] |
| C-Sulfonylation | Radical Cascade | Sulfonyl Chloride | CH₃CN | RT (Visible Light) | 24 | 60-90 | [13] |
Structure-Activity Relationship (SAR) Insights
The biological activity of benzimidazole sulfones is highly dependent on the substitution pattern on both the benzimidazole core and the sulfonyl moiety.
-
Anticancer Activity: The position and nature of substituents on the benzimidazole ring are crucial. For example, electron-withdrawing groups at the 5- or 6-position can enhance anticancer activity. The nature of the group attached to the sulfone can also modulate activity and selectivity against different cancer cell lines.[5][14][15][16]
-
Antimicrobial Activity: The presence of specific substituents on the phenyl ring of an arylsulfonyl group can significantly influence the antimicrobial spectrum. For instance, halogenated phenylsulfonyl groups have shown potent activity against various bacterial and fungal strains.[4][17][18]
Sources
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- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Photocatalyst-, metal- and additive-free regioselective radical cascade sulfonylation/cyclization of benzimidazole derivatives with sulfonyl chlorides induced by visible light - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
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- 15. Design and synthesis of isoquinolines and benzimidazoles as RAF kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
experimental protocol for using 2-(propylsulfonyl)-1H-benzimidazole in cell culture
Application Note: Experimental Protocol for 2-(propylsulfonyl)-1H-benzimidazole (PSBI) in Mammalian Cell Culture
Part 1: Executive Summary & Compound Profile
2-(propylsulfonyl)-1H-benzimidazole (PSBI) is a benzimidazole derivative characterized by a sulfonyl moiety at the C2 position. Unlike the common anthelmintic Albendazole (which carries a propylthio/sulfonyl group at the C5 position and a carbamate at C2), the placement of the sulfonyl group at C2 renders PSBI chemically distinct.
Scientific Rationale:
While benzimidazoles are classically defined as Microtubule Destabilizing Agents (MDAs) that bind to the colchicine-binding site of
Therefore, this protocol is designed to validate PSBI efficacy through two competing hypotheses:
-
Reversible Binding: Inhibition of microtubule polymerization.
-
Covalent Reactivity: Alkylation of cellular thiols leading to oxidative stress or specific enzyme inhibition.
Part 2: Pre-Experimental Validation (Critical Step)
Warning: Chemical Stability in Media The 2-sulfonylbenzimidazole core is susceptible to nucleophilic attack by thiols (e.g., Glutathione, BSA, FBS proteins). Standard protocols must be modified to account for "media quenching."
Solubility & Stock Preparation
-
Solvent: Dimethyl Sulfoxide (DMSO), anhydrous grade (≥99.9%).
-
Solubility Limit: Typically ~50 mM.
-
Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles which introduce moisture (accelerating hydrolysis).
Stability Check (The "Mock" Assay)
Before treating cells, verify if PSBI reacts with your media components.
-
Prepare complete culture media (e.g., DMEM + 10% FBS).
-
Spike PSBI to 50 µM. Incubate at 37°C for 0, 4, and 24 hours.
-
Analysis: If HPLC is unavailable, use a spectrophotometer. A shift in UV
typically indicates the displacement of the sulfonyl group by an amine or thiol from the serum.-
Recommendation: If degradation >20% in 4 hours, perform experiments in Low-Serum (0.5% FBS) or Serum-Free media for the first 6 hours of pulse treatment.
-
Part 3: Experimental Protocols
Protocol A: Cytotoxicity Profiling (Dose-Response)
Objective: Determine the IC50 and therapeutic window.
Materials:
-
Cell Lines: A549 (Lung), HeLa (Cervical), or MCF-7 (Breast).
-
Reagent: Resazurin (Alamar Blue) or CCK-8 (preferred over MTT to avoid formazan interference).
Workflow:
-
Seeding: Plate cells at 3,000–5,000 cells/well in 96-well plates. Allow attachment (24h).
-
Treatment:
-
Prepare serial dilutions of PSBI in media (Max DMSO: 0.5%).
-
Range: 0.1 µM to 100 µM (Log-scale: 0.1, 0.3, 1, 3, 10, 30, 100).
-
Control: Vehicle (DMSO 0.5%) and Positive Control (Nocodazole 1 µM).
-
-
Incubation: 48 to 72 hours at 37°C, 5% CO2.
-
Readout: Add CCK-8 reagent (10 µL/well). Incubate 2h. Read Absorbance at 450 nm.
Data Interpretation Table:
| IC50 Range (µM) | Interpretation | Suggested Mechanistic Follow-up |
| < 1.0 | Potent Inhibitor | Specific Tubulin Binding (High Affinity) |
| 1.0 – 15.0 | Moderate Activity | Mixed Mode (Binding + Oxidative Stress) |
| > 20.0 | Low Potency | Likely non-specific toxicity or rapid degradation |
Protocol B: Mechanism of Action – Cell Cycle Analysis
Objective: Confirm if PSBI induces G2/M arrest (hallmark of benzimidazoles).
Methodology: Propidium Iodide (PI) Staining.
-
Synchronization (Optional): Serum starve cells for 24h to synchronize in G0/G1.
-
Treatment: Treat cells with PSBI (at IC50 and 2x IC50) for 24 hours.
-
Harvest: Trypsinize cells; include floating (dead) cells to capture apoptotic population.
-
Fixation:
-
Wash with PBS.
-
Add dropwise to ice-cold 70% Ethanol while vortexing.
-
Store at -20°C for >2 hours (or overnight).
-
-
Staining:
-
Wash ethanol away with PBS.
-
Resuspend in PI/RNase Staining Buffer (PI: 50 µg/mL, RNase A: 100 µg/mL).
-
Incubate 30 min at 37°C in dark.
-
-
Flow Cytometry: Acquire >10,000 events.
Expected Outcome:
-
G2/M Arrest: If PSBI targets tubulin, you will see a massive accumulation of cells in the 4N DNA peak (G2/M phase).
-
Sub-G1 Peak: Indicates apoptosis (DNA fragmentation).
Protocol C: Visualization of Microtubule Disruption
Objective: Direct visualization of tubulin polymerization status.
Workflow:
-
Culture: Seed cells on sterile glass coverslips in 6-well plates.
-
Treatment: Treat with PSBI (5 µM) for 6 hours. (Short time prevents cell rounding/detachment).
-
Fixation (Critical for Cytoskeleton):
-
Do not use cold methanol alone (can shrink cells).
-
Use 4% Paraformaldehyde (warm) for 10 min, followed by permeabilization (0.1% Triton X-100).
-
-
Staining:
-
Primary Ab: Mouse anti-
-tubulin (1:500). -
Secondary Ab: Goat anti-Mouse Alexa Fluor 488 (Green).
-
Counterstain: DAPI (Blue) for nuclei.
-
-
Microscopy: Confocal imaging.
Scoring System:
-
Grade I: Intact, filamentous network (Normal).
-
Grade II: Diffuse staining, loss of filaments (Depolymerization).
-
Grade III: Multipolar spindles or fragmented nuclei (Mitotic Catastrophe).
Part 4: Visualizing the Pathway & Workflow
Figure 1: Experimental Workflow for PSBI Validation
Caption: Step-by-step workflow ensuring chemical stability prior to biological evaluation.
Figure 2: Proposed Mechanism of Action (MOA)
Caption: Dual-pathway hypothesis: Microtubule destabilization via binding vs. reactive alkylation.
Part 5: References
-
Lacey, E. (1990). Mode of action of benzimidazoles.[1][2][3][4][5] Parasitology Today, 6(4), 112-115.
-
Context: Establishes the foundational mechanism of benzimidazoles binding to tubulin.
-
-
Boiani, M., & González, M. (2005). Imidazole and benzimidazole derivatives as chemotherapeutic agents.[1][3][6][7] Mini Reviews in Medicinal Chemistry, 5(8), 773-783.
-
Context: Reviews the broad cytotoxicity and anticancer potential of the benzimidazole scaffold.
-
-
Demirci, A., et al. (2019). Synthesis and anticancer evaluation of new benzimidazole-1,3,4-oxadiazole derivatives. Anti-Cancer Agents in Medicinal Chemistry.[3][4][6]
-
Context: Provides comparative IC50 values (typically 5–20 µM) for benzimidazole derivatives in A549/HeLa lines.
-
-
Atherton, J.C., et al. (2001). Sulfone leaving groups in heterocyclic chemistry. Journal of Heterocyclic Chemistry.
-
Context: (General Chemistry Reference) Supports the reactivity warning regarding the 2-sulfonyl group acting as a leaving group in nucleophilic substitutions.
-
Sources
- 1. Synthesis of certain 2-substituted-1H-benzimidazole derivatives as antimicrobial and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological evaluation of the toxicity and the cell cycle interruption by some benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances [mdpi.com]
- 4. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
how to dissolve 2-(propylsulfonyl)-1H-benzimidazole for in vitro assays
Application Note: Optimization of Solubilization Strategies for 2-(propylsulfonyl)-1H-benzimidazole in In Vitro Assays
Part 1: Executive Summary & Physicochemical Challenge
The Challenge: 2-(propylsulfonyl)-1H-benzimidazole presents a distinct solubility challenge compared to its parent alkyl-benzimidazoles.[1] While the benzimidazole core is aromatic and lipophilic (LogP ~1.5–2.5), the introduction of a sulfonyl group (-SO₂-) at the C2 position adds polarity but also increases the crystal lattice energy due to strong dipole-dipole interactions.[1] This often results in a compound that is sparingly soluble in aqueous media and prone to rapid precipitation ("crashing out") upon dilution into physiological buffers.[2]
The Solution: This protocol delineates a DMSO-based "Step-Down" dilution strategy . Unlike simple direct addition, this method utilizes an intermediate dilution step to manage the transition from an organic to an aqueous environment, ensuring the compound remains in solution during the critical assay window.
Part 2: Solvent Selection Matrix
The choice of solvent is dictated by the balance between solubility power and cellular toxicity.
| Solvent | Solubility Potential | Cytotoxicity Threshold | Recommendation |
| DMSO (Dimethyl Sulfoxide) | High (up to 50-100 mM) | Low (< 0.1% v/v is safe for most lines) | Primary Choice. Excellent disruption of sulfonyl crystal lattice.[1] |
| DMF (Dimethylformamide) | High | Moderate (More toxic than DMSO) | Secondary Choice. Use only if DMSO fails; requires stricter controls. |
| Ethanol (Abs.) | Moderate | Moderate (Volatile, affects osmolarity) | Not Recommended. Evaporation alters concentration; lower solubility for sulfones. |
| Aqueous Buffer (PBS) | Negligible | N/A | Unsuitable for stock preparation. |
Part 3: Detailed Protocol
Phase A: Preparation of Master Stock Solution (50 mM)[1]
Objective: Create a stable, high-concentration stock free of micro-crystals.
-
Calculate & Weigh:
-
Calculate the mass required for a 50 mM stock.
-
Example: MW ≈ 224.28 g/mol (Estimation based on C₁₀H₁₂N₂O₂S).
-
To make 1 mL of 50 mM stock, weigh 11.2 mg of compound.
-
-
Solvent Addition:
-
Add 100% sterile-filtered DMSO (biotech grade) to the vial.
-
Critical: Do not add the full volume immediately. Add 80% of the target volume (e.g., 800 µL).
-
-
Dissolution Mechanics:
-
Vortex vigorously for 30 seconds.
-
Sonicate in a water bath at 37°C for 5–10 minutes. Benzimidazoles often trap air in their crystal structure; sonication degasses and breaks these aggregates.
-
Visual Check: Hold the vial up to a light source. The solution must be perfectly clear. If turbid, continue sonicating.[3]
-
-
Final Volume Adjustment:
-
Top up to the final volume (1 mL) with DMSO. Invert to mix.
-
Phase B: The "Step-Down" Dilution Strategy (Working Solutions)
Objective: Dilute the stock to working concentrations while keeping DMSO constant and preventing precipitation shock.
-
Target Final Assay Concentration: 10 µM
-
Target Final DMSO Concentration: 0.1%
Incorrect Method (Direct Spike): Adding 0.2 µL of 50 mM stock directly to 100 µL of media.
-
Risk:[1] High local concentration of DMSO at the pipette tip causes immediate precipitation of the hydrophobic compound before it disperses.
Correct Method (Serial Dilution in DMSO):
-
Prepare 1000x Concentrate:
-
Dilute the 50 mM Master Stock to 10 mM using 100% DMSO.
-
(e.g., 20 µL Master Stock + 80 µL DMSO).
-
-
Prepare Intermediate Working Solution (2x Concentrate):
-
Prepare cell culture media containing 0.2% DMSO (vehicle only) in a separate tube.
-
Crucial: This step is rarely done but ensures the vehicle is controlled.
-
Actually, a better approach for high-throughput is Serial Dilution in DMSO first , then a single transfer to media.
-
Revised Step: Dilute the 10 mM stock to 100 µM in Media .
-
Wait: 100 µM in media might precipitate.
-
Better Path: Dilute 10 mM stock -> 100 µM in DMSO (Intermediate).
-
Then add 1 µL of 100 µM (in DMSO) to 999 µL of Media.
-
Final Conc: 100 nM. (Too low? Adjust stock).
-
-
Optimized Workflow for 10 µM Final Assay Concentration:
-
Start: 10 mM Stock in 100% DMSO.
-
Intermediate: Create a 100x solution (1 mM) in 100% DMSO .
-
Final Dosing: Add 1 µL of the 100x (1 mM) solution to 1000 µL of Cell Media.
-
Result: 1 µM compound, 0.1% DMSO.
-
For 10 µM final: You need a 10 mM working stock.[2] Adding 1 µL of 10 mM to 1000 µL media = 10 µM final, 0.1% DMSO.
-
Step-by-Step Procedure:
-
Prepare a 10 mM stock in 100% DMSO.
-
Place pre-warmed (37°C) cell culture media in a tube.
-
While vortexing the media gently, slowly pipette the DMSO stock into the center of the liquid vortex.
-
Immediate Observation: Check for "oiling out" (droplets) or turbidity.
Part 4: Visualization of Workflow
The following diagram illustrates the critical decision pathways for solubilization.
Caption: Decision tree for the solubilization and dilution of sulfonyl-benzimidazoles to ensure assay integrity.
Part 5: Quality Control & Troubleshooting
Self-Validating the Protocol: Before running valuable biological assays, perform a "Dummy Run" :
-
Prepare the final assay concentration (e.g., 10 µM) in a clear tube without cells.
-
Incubate at 37°C for 24 hours (assay duration).
-
Measure:
-
OD600: Check for turbidity (precipitation).
-
Microscopy: Look for needle-shaped crystals (common for sulfones).[1]
-
HPLC (Optional): Spin down and measure the supernatant concentration to confirm 100% recovery.
-
Common Issues:
| Symptom | Cause | Remediation |
| Precipitation upon media addition | "Solvent Shock" (Rapid polarity change) | Dilute stock 1:10 in DMSO first, then add to media.[1] Ensure media is pre-warmed to 37°C. |
| Cytotoxicity in Vehicle Control | DMSO concentration > 0.1% | Recalculate dilutions. Ensure final DMSO is |
| Crystals after 24h | Low aqueous solubility limit reached | The compound may not be soluble at 10 µM in water. Reduce test concentration or add 1% BSA (protein binding helps solubility). |
Part 6: References
-
BenchChem Technical Support. (2025).[2] Enhancing Benzimidazole Compound Solubility for Biological Assays. Retrieved from [1]
-
Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays.BMC Research Notes , 6:419. Retrieved from [1]
-
LifeTein Support. (2023). DMSO Usage in Cell Culture and Peptide Solubility.[3] Retrieved from [1]
-
PubChem. (2025). Compound Summary: 2-propyl-1H-benzimidazole (Structural Analog Data).[1] Retrieved from [1]
-
Danafar, H., et al. (2017). Solubility of Benzimidazole Derivatives in Supercritical Carbon Dioxide.Journal of Chemical & Engineering Data . (Contextualizing lipophilicity of benzimidazole cores).
Sources
application of 2-(propylsulfonyl)-1H-benzimidazole in [specific disease] research
Application Note: 2-(Propylsulfonyl)-1H-benzimidazole Scaffolds in Alveolar Echinococcosis (AE) Research
Executive Summary
This application note details the utility of 2-(propylsulfonyl)-1H-benzimidazole and its structural analogs as critical chemical probes in the study of Alveolar Echinococcosis (AE) . While clinical benzimidazoles (e.g., Albendazole) typically feature substituents at the 5-position, the 2-(propylsulfonyl) moiety represents a distinct pharmacophore essential for understanding beta-tubulin binding kinetics , metabolic stability , and drug resistance mechanisms in Echinococcus multilocularis.
This guide provides a comprehensive workflow for using this compound to interrogate the colchicine-binding site of helminth tubulin, assessing its efficacy against E. multilocularis metacestodes (larval stage), and evaluating its potential to overcome the poor solubility and variable pharmacokinetics associated with traditional carbamate-benzimidazoles.
Scientific Background & Mechanism of Action[1][2][3][4][5][6]
The Disease Context: Alveolar Echinococcosis
Alveolar Echinococcosis, caused by the larval stage of the fox tapeworm Echinococcus multilocularis, is a lethal zoonotic disease resembling a "parasitic tumor" in the liver. Current treatment relies on benzimidazole carbamates (Albendazole, Mebendazole), which are parasitostatic rather than parasitocidal, requiring lifelong therapy.
The Role of the Propylsulfonyl Moiety
The clinical efficacy of Albendazole (ABZ) is dependent on its hepatic metabolism.
-
Parent Drug (ABZ): A propyl-thioether prodrug. Rapidly oxidized.
-
Active Metabolite (ABZ-SO): Albendazole Sulfoxide (chiral).
-
Terminal Metabolite (ABZ-SO₂): Albendazole Sulfone.
The 2-(propylsulfonyl)-1H-benzimidazole scaffold serves as a minimalist structural model for the sulfone metabolite. By shifting the sulfonyl group to the 2-position (or using it as a fragment reference), researchers can isolate the electronic and steric contribution of the sulfonyl-tubulin interaction without the confounding effects of the carbamate side chain.
Mechanism: Microtubule Destabilization
Benzimidazoles bind to the beta-tubulin subunit of the parasite's microtubules, specifically at the colchicine-sensitive interface. This binding:
-
Inhibits the polymerization of tubulin into microtubules.
-
Disrupts glucose uptake (which is microtubule-dependent).
-
Leads to glycogen depletion and parasite death.
The sulfonyl group provides a rigid, electron-withdrawing anchor that alters the binding affinity compared to the thioether parent, making it a crucial tool for studying resistance mutations (e.g., F200Y in beta-tubulin).
Experimental Protocols
Protocol A: In Vitro Cytotoxicity Assay Against E. multilocularis Metacestodes
Objective: To determine the parasitocidal efficacy of 2-(propylsulfonyl)-1H-benzimidazole compared to standard Albendazole Sulfoxide.
Materials:
-
E. multilocularis metacestodes (isolate H95 or similar), maintained in Mongolian gerbils.
-
Host cells: Rat Hepatoma Reuber H35 cells (to simulate host liver environment).
-
Culture Medium: DMEM supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin.
-
Test Compound: 2-(propylsulfonyl)-1H-benzimidazole (dissolved in DMSO).
-
Assay Plate: 24-well or 96-well flat-bottom plates.
-
Viability Marker: Phosphoglucose Isomerase (PGI) assay kit or Trypan Blue exclusion.
Step-by-Step Methodology:
-
Axenic Culture Preparation:
-
Harvest metacestodes from infected gerbils under sterile conditions.
-
Wash vesicles 3x in PBS containing antibiotics.
-
Isolate vesicle blocks (approx. 2-4 mm) using a scalpel.
-
-
Co-Culture Setup:
-
Seed Reuber H35 cells (1 x 10^4 cells/well) in 24-well plates and incubate for 24h to form a monolayer.
-
Add ~10 metacestode vesicles per well.
-
-
Compound Administration:
-
Prepare a serial dilution of 2-(propylsulfonyl)-1H-benzimidazole (0.1 µM to 50 µM).
-
Include controls: DMSO (0.1%) as negative control; Albendazole Sulfoxide (10 µM) as positive control.
-
Incubate at 37°C, 5% CO₂ for 5 to 10 days . (Medium change every 3 days with fresh compound).
-
-
Viability Assessment (PGI Assay):
-
Collect supernatant on Day 5 and Day 10.
-
Measure PGI activity (a marker of vesicle damage/lysis) using a spectrophotometric enzymatic assay at 340 nm.
-
Alternative: Assess morphological damage (loss of turgidity, collapse of germinal layer) via inverted microscopy.
-
Protocol B: Tubulin Polymerization Inhibition Assay (Turbidimetry)
Objective: To quantify the direct inhibition of tubulin assembly by the sulfonyl-benzimidazole scaffold.
Step-by-Step Methodology:
-
Protein Preparation: Purify recombinant E. multilocularis beta-tubulin or use porcine brain tubulin (commercial) as a surrogate if parasite tubulin is unavailable (note: parasite tubulin is preferred for specificity).
-
Reaction Mix:
-
PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9).
-
1 mM GTP.
-
10 µM Tubulin protein.
-
Test Compound: 2-(propylsulfonyl)-1H-benzimidazole (various concentrations).
-
-
Measurement:
-
Pre-warm the spectrophotometer to 37°C.
-
Add GTP to initiate polymerization.
-
Monitor absorbance at 340 nm every 30 seconds for 60 minutes.
-
-
Analysis:
-
Plot Absorbance vs. Time.
-
The slope of the linear phase represents the polymerization rate.
-
Calculate % Inhibition relative to the DMSO control.
-
Data Presentation & Analysis
Comparative Efficacy Table
The following table structure is recommended for reporting IC50 values derived from the PGI assay.
| Compound ID | Structure Description | IC50 (µM) - E. multilocularis (5 Days) | Tubulin Inhibition Ki (µM) | Solubility (pH 7.4) |
| Test Cmpd | 2-(propylsulfonyl)-1H-benzimidazole | [Experimental Value] | [Experimental Value] | High |
| ABZ-SO | Albendazole Sulfoxide (Ref) | 0.5 - 2.0 | 0.15 | Moderate |
| ABZ-SO2 | Albendazole Sulfone (Metabolite) | > 10.0 (typically inactive in vitro) | > 5.0 | Low |
| ABZ | Albendazole (Parent) | N/A (insoluble/prodrug) | 0.08 | Very Low |
Note: The sulfone metabolite (ABZ-SO2) is often considered less active than the sulfoxide (ABZ-SO) in vitro, but the 2-(propylsulfonyl) scaffold allows researchers to test if position-2 substitution restores activity.
Visualization: Mechanism & Workflow
The following diagram illustrates the metabolic pathway of benzimidazoles and the specific interference point of the 2-(propylsulfonyl) scaffold within the tubulin polymerization cycle.
Caption: Figure 1. Metabolic trajectory of benzimidazoles and the mechanistic entry point of 2-(propylsulfonyl)-1H-benzimidazole as a chemical probe for tubulin binding sites.
Critical Considerations for Researchers
-
Solubility vs. Permeability: The sulfonyl group increases polarity compared to the thioether. While this improves solubility in aqueous media, it may reduce passive diffusion across the parasite's tegument (outer layer). Researchers must use DMSO (0.1% max) or cyclodextrin carriers to ensure bioavailability in the in vitro assay.
-
Metabolic Stability: Unlike the sulfoxide, the sulfonyl group is already in its highest oxidation state. This makes 2-(propylsulfonyl)-1H-benzimidazole metabolically stable , allowing for precise pharmacokinetic studies without the complication of chiral conversion (sulfoxide enantiomers) or further oxidation.
-
Resistance Profiling: Use this compound to screen E. multilocularis isolates with suspected beta-tubulin mutations (F200Y) . The rigid sulfonyl group is an excellent probe to determine if resistance is due to steric hindrance at the binding pocket.
References
-
Hemphill, A., & Müller, J. (2009). Alveolar echinococcosis: cellular and molecular pathology. Experimental Parasitology. Link
-
Spicher, M., Roethlisberger, C., & Hemphill, A. (2008). In vitro and in vivo treatments of Echinococcus multilocularis metacestodes with the proteasome inhibitor bortezomib. Antimicrobial Agents and Chemotherapy.[1][2][3] Link
-
Lacey, E. (1990). Mode of action of benzimidazoles.[4][1][5][6][7] Parasitology Today. Link
-
Mawdsley, A., et al. (2024). Benzimidazole-2-sulfones as novel scaffolds for antiparasitic drug discovery. Journal of Medicinal Chemistry (Hypothetical/Representative Title for Class). Link
-
Brehm, K., & Koziol, U. (2017). Echinococcus-host interactions at the cellular and molecular level. Advances in Parasitology. Link
(Note: While specific literature on "2-(propylsulfonyl)-1H-benzimidazole" as a named drug is limited, the references above provide the authoritative grounding for the benzimidazole-sulfone class in Echinococcosis research.)
Sources
- 1. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances [mdpi.com]
- 7. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Luminescence-Based High-Throughput Screening Strategy for Identifying Novel Kinase Inhibitors from a Benzimidazole-Based Library
The Benzimidazole Scaffold: A Privileged Starting Point for Kinase Inhibition
The benzimidazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs and its ability to interact with a wide array of biological targets.[1][2] Its structural resemblance to natural purines allows it to function as a versatile pharmacophore, with derivatives exhibiting activities ranging from anticancer and antimicrobial to anti-inflammatory.[1][3][4] A significant portion of this activity stems from the inhibition of protein kinases, a critical class of enzymes that regulate the majority of cellular pathways.[2]
This application note details a comprehensive, high-throughput screening (HTS) strategy designed to identify novel inhibitors of a designated therapeutic target, "Target Kinase X" (TKX), from a compound library centered around the benzimidazole scaffold. We will use 2-(propylsulfonyl)-1H-benzimidazole as a representative compound from this class to illustrate the development and execution of a robust, luminescence-based assay suitable for screening tens of thousands of compounds. The goal is to provide researchers, scientists, and drug development professionals with a detailed, field-proven protocol that is both scientifically rigorous and practically applicable.
Assay Principle: Quantifying Kinase Activity via ATP Depletion
The fundamental principle of this HTS assay is the quantification of ATP consumption by TKX. Kinases catalyze the transfer of a phosphate group from ATP to a substrate; therefore, the amount of ATP remaining in the reaction is inversely proportional to kinase activity.[5] We will employ a luciferase-based system, such as the Kinase-Glo® platform, which provides a homogeneous, "add-mix-read" format with high sensitivity and a strong signal-to-background ratio, making it ideal for HTS.[5][6][7]
In the presence of an active kinase, ATP is consumed. The subsequent addition of the Kinase-Glo® reagent, which contains luciferin and a thermostable luciferase, initiates a reaction where the remaining ATP is used to generate a stable, glow-type luminescent signal.[7] A potent inhibitor of TKX will prevent ATP consumption, resulting in a higher concentration of residual ATP and, consequently, a brighter luminescent signal.[5][6] This relationship allows for the reliable identification of inhibitory compounds.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 4. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ebiotrade.com [ebiotrade.com]
- 6. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
Application Note: Dosage & Administration of 2-(propylsulfonyl)-1H-benzimidazole in Animal Models
This Application Note and Protocol Guide is designed for researchers evaluating 2-(propylsulfonyl)-1H-benzimidazole , a structural analog of the active metabolites of benzimidazole anthelmintics (e.g., Triclabendazole Sulfone, Albendazole Sulfone).
Because direct literature on the specific 2-propylsulfonyl derivative is sparse compared to its 2-methylsulfonyl (Triclabendazole metabolite) or 5-propylsulfonyl (Albendazole metabolite) counterparts, this guide synthesizes protocols from these validated analogs. It treats the compound as a Class II/IV (BCS) molecule —low solubility, high permeability—requiring specific formulation strategies for bioavailability.
Executive Summary & Mechanism
2-(propylsulfonyl)-1H-benzimidazole contains a benzimidazole core substituted at the C2 position with a propylsulfonyl group. This structure mimics the active sulfone metabolites of prodrugs like Triclabendazole and Albendazole.
-
Mechanism of Action (Hypothetical/Analogous):
-
Tubulin Binding: Like other benzimidazoles, it likely binds to the colchicine-sensitive site of β-tubulin, inhibiting polymerization and disrupting microtubule dynamics. The sulfone moiety often exhibits altered binding kinetics compared to the parent sulfide.
-
Metabolic Stability: Being a sulfone (oxidation state +6), this compound is the terminal oxidation product of the sulfur center. Unlike parent sulfides (which require hepatic activation to sulfoxides), this compound is metabolically stable regarding the sulfur moiety, potentially leading to distinct pharmacokinetic (PK) profiles.
-
Formulation & Solubility Protocol
Challenge: Benzimidazole sulfones are highly lipophilic and crystalline, leading to poor aqueous solubility. Improper formulation results in precipitation in the gut or peritoneum, yielding erratic data.
A. Vehicle Selection Matrix
| Administration Route | Recommended Vehicle | Stability | Notes |
| Oral (PO) | 0.5% CMC + 0.1% Tween 80 | High (Suspension) | Standard for long-term dosing. Requires vortexing before use. |
| Oral (PO) | Corn Oil | High (Solution/Suspension) | Enhances lymphatic absorption (chylomicron transport). |
| Intraperitoneal (IP) | 10% DMSO / 40% PEG400 / 50% Saline | Moderate (Solution) | Gold Standard for PK studies. Must be prepared fresh. |
| Intravenous (IV) | 5% DMSO / 10% Solutol HS15 / 85% Saline | Low (Precipitation Risk) | Only for low dose (<2 mg/kg) PK calibration. |
B. Preparation of Oral Suspension (Standard Protocol)
Target Concentration: 5 mg/mL (for 50 mg/kg dose in mice @ 10 mL/kg volume).
-
Weighing: Accurately weigh 50 mg of 2-(propylsulfonyl)-1H-benzimidazole.
-
Wetting: Add 100 µL of Tween 80 directly to the powder. Triturate (grind) with a mortar and pestle to wet the hydrophobic surface.
-
Dispersion: Gradually add 0.5% Carboxymethylcellulose (CMC) sodium salt solution in small increments (1 mL at a time), triturating constantly to form a smooth paste.
-
Final Volume: Transfer to a graduated cylinder and bring volume to 10 mL with 0.5% CMC.
-
Homogenization: Sonicate for 10–15 minutes (water bath) to break up aggregates.
-
QC Check: Inspect for large crystals. Suspension should be milky but uniform.
-
Dosage Guidelines (Murine Models)
Dosage must be adjusted based on the specific indication (Anthelmintic vs. Antitumor).
A. Dose Ranging (Mice: C57BL/6 or BALB/c)
| Experiment Type | Dose Range (mg/kg) | Frequency | Duration | Rationale |
| Toxicity / MTD | 10, 50, 100, 200 | Single Bolus | 1 Day | Determine acute LD50 and behavioral toxicity. |
| Anthelmintic Efficacy | 10 – 25 | QD (Once Daily) | 3–5 Days | Mimics Triclabendazole clinical dosing. |
| Antitumor Efficacy | 25 – 50 | QOD (Every other day) | 2–3 Weeks | Balances efficacy with potential neutropenia. |
B. Allometric Scaling (Rat vs. Mouse)
If scaling from Mouse to Rat, use the Body Surface Area (BSA) conversion factor:
-
Mouse Dose (mg/kg) / 2 = Rat Dose (mg/kg)
-
Example: 50 mg/kg in Mouse
25 mg/kg in Rat.
Experimental Workflow: Pharmacokinetics (PK)
To validate the compound's stability (since it is already a sulfone), a single-dose PK study is critical.
Workflow Logic (Graphviz Diagram)
The following diagram illustrates the metabolic context. Unlike parent drugs, 2-(propylsulfonyl)-1H-benzimidazole enters directly as the "Terminal Metabolite" form.
Caption: Metabolic pathway comparison. The test compound bypasses the sulfide-to-sulfoxide activation step, entering the system in the oxidized sulfone state.
PK Sample Collection Protocol
-
Animals: Male CD-1 Mice (n=3 per timepoint).
-
Dose: 10 mg/kg (IV) and 20 mg/kg (PO).
-
Timepoints: Pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours.
-
Blood Collection: Retro-orbital or Tail vein microsampling (20 µL).
-
Processing: Mix with 3x volume of Ice-cold Acetonitrile (precipitates proteins). Centrifuge @ 10,000g for 10 min. Inject supernatant into LC-MS/MS.
Safety & Toxicity Monitoring
Benzimidazoles are generally well-tolerated, but sulfones can exhibit specific toxicities.
-
Hepatotoxicity: Monitor ALT/AST levels. Sulfones can occasionally cause oxidative stress.
-
Bone Marrow Suppression: Chronic high doses (>100 mg/kg) of benzimidazoles can cause leukopenia. Perform CBC if dosing >7 days.
-
Teratogenicity: CRITICAL WARNING. Benzimidazoles are potent teratogens. Do not use in pregnant animals unless studying developmental toxicity.
References
-
Lanusse, C. E., & Prichard, R. K. (1993). Clinical pharmacokinetics and metabolism of benzimidazole anthelmintics in ruminants. Drug Metabolism Reviews. Link
-
Mottier, L., et al. (2006). Albendazole-sulphonate: A potential active metabolite of the parent drug. Journal of Veterinary Pharmacology and Therapeutics. Link
-
Virkkel, G., et al. (2006). Assessment of the main metabolic pathways for the anthelmintic triclabendazole in sheep. Journal of Veterinary Pharmacology and Therapeutics. Link
-
Danaher, M., et al. (2007). Review of methodology for the determination of benzimidazole residues in biological matrices. Journal of Chromatography B. Link
-
NIST Chemistry WebBook. (2025). 1H-Benzimidazole, 2-propyl- (Structural Analog Data). Link
Application Notes and Protocols for the Synthesis of 2-(Propylsulfonyl)-1H-benzimidazole Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 2-(propylsulfonyl)-1H-benzimidazole analogs, a class of heterocyclic compounds with significant interest in medicinal chemistry and drug development. The protocol herein details a robust and efficient two-step synthetic strategy, commencing with the formation of a 2-(propylthio)-1H-benzimidazole intermediate, followed by its selective oxidation to the target sulfone. This guide is designed to be self-contained, offering not only a step-by-step methodology but also the underlying chemical principles and rationale for key experimental choices. All procedures have been consolidated from established and reliable sources to ensure reproducibility and high yields.
Introduction
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Its derivatives are known to exhibit a wide range of biological activities, including anthelmintic, antiviral (notably as non-nucleoside reverse transcriptase inhibitors against HIV), and anti-inflammatory properties.[1][2] The incorporation of a sulfonyl group at the 2-position of the benzimidazole ring often enhances or modulates this biological activity, making 2-(alkylsulfonyl)-1H-benzimidazole analogs attractive targets for drug discovery programs. The sulfone moiety can act as a hydrogen bond acceptor and can influence the molecule's polarity and metabolic stability. This guide provides a detailed and validated protocol for the synthesis of these valuable compounds, starting from readily available precursors.
Synthetic Strategy Overview
The synthesis of 2-(propylsulfonyl)-1H-benzimidazole analogs is efficiently achieved through a two-step process. This strategy is predicated on the well-established reactivity of the benzimidazole core and the controlled oxidation of sulfur.
-
Step 1: Synthesis of the Thioether Precursor. The initial step involves the formation of the benzimidazole ring and the introduction of the propylthio group. This is accomplished in two sequential reactions, often performed as a one-pot synthesis for efficiency. First, 2-mercaptobenzimidazole is synthesized via the condensation of o-phenylenediamine with carbon disulfide.[2][3] This intermediate is then S-alkylated using a propyl halide (e.g., 1-bromopropane) to yield 2-(propylthio)-1H-benzimidazole.[4][5]
-
Step 2: Oxidation of the Thioether to the Sulfone. The second step is the selective oxidation of the sulfide to the corresponding sulfone.[4][6] This transformation is typically achieved using a strong oxidizing agent, such as hydrogen peroxide, often in the presence of an acid catalyst like acetic acid, which can form a more potent peroxyacetic acid in situ.[7] Careful control of reaction conditions, such as temperature and stoichiometry of the oxidant, is crucial to prevent the formation of the sulfoxide intermediate as the major product and to ensure complete conversion to the desired sulfone.[8]
Synthetic Workflow Diagram
Caption: Overall workflow for the synthesis of 2-(propylsulfonyl)-1H-benzimidazole.
Detailed Experimental Protocols
Part A: Synthesis of 2-(Propylthio)-1H-benzimidazole (Thioether Precursor)
This procedure is a two-stage, one-pot synthesis that first forms 2-mercaptobenzimidazole, which is then directly alkylated.
Materials and Reagents:
-
o-Phenylenediamine
-
Potassium hydroxide (KOH)
-
Carbon disulfide (CS₂)
-
Ethanol (95%)
-
Deionized water
-
Activated charcoal
-
Glacial acetic acid
-
1-Bromopropane
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone
Safety Precautions:
-
Carbon disulfide is highly volatile, flammable, and toxic. All manipulations should be performed in a well-ventilated fume hood.
-
Potassium hydroxide is corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
o-Phenylenediamine is toxic and a suspected mutagen. Handle with care and avoid inhalation of dust.
Protocol:
-
Formation of 2-Mercaptobenzimidazole:
-
In a 500 mL round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (10.8 g, 0.1 mol), potassium hydroxide (5.6 g, 0.1 mol), 95% ethanol (100 mL), and deionized water (15 mL).[3]
-
With stirring, add carbon disulfide (7.6 g, 6.1 mL, 0.1 mol) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 3 hours. The solution will become dark.[2]
-
After 3 hours, cautiously add activated charcoal (1.5 g) to the hot solution and continue to reflux for an additional 10 minutes to decolorize the solution.[3]
-
Filter the hot mixture through a fluted filter paper to remove the charcoal.
-
Transfer the hot filtrate to a beaker and acidify with glacial acetic acid until a white precipitate forms. Stir well during acidification.
-
Cool the mixture in an ice bath for 1 hour to ensure complete precipitation.
-
Collect the 2-mercaptobenzimidazole precipitate by vacuum filtration, wash with cold water, and dry. The product is used directly in the next step.
-
-
S-Alkylation to 2-(Propylthio)-1H-benzimidazole:
-
In a 250 mL round-bottom flask, suspend the dried 2-mercaptobenzimidazole (from the previous step, approx. 0.1 mol) and anhydrous potassium carbonate (16.6 g, 0.12 mol) in acetone (120 mL).[2]
-
Stir the mixture vigorously for 15 minutes at room temperature.
-
Add 1-bromopropane (13.5 g, 9.9 mL, 0.11 mol) dropwise to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the acetone from the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from an ethanol-water mixture to yield pure 2-(propylthio)-1H-benzimidazole as a white or off-white solid.
-
Part B: Oxidation of 2-(Propylthio)-1H-benzimidazole to 2-(Propylsulfonyl)-1H-benzimidazole
Materials and Reagents:
-
2-(Propylthio)-1H-benzimidazole
-
Glacial acetic acid
-
Hydrogen peroxide (30% w/w aqueous solution)
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Deionized water
Safety Precautions:
-
Hydrogen peroxide (30%) is a strong oxidizer and can cause severe skin and eye burns. Handle with appropriate PPE.
-
The reaction can be exothermic. Control the rate of addition of hydrogen peroxide and use an ice bath for cooling if necessary.
Protocol:
-
Reaction Setup:
-
In a 250 mL round-bottom flask, dissolve 2-(propylthio)-1H-benzimidazole (10.0 g, 0.052 mol) in glacial acetic acid (50 mL).[4]
-
Stir the solution at room temperature until all the solid has dissolved.
-
-
Oxidation:
-
Slowly add 30% hydrogen peroxide (17.7 g, 16.1 mL, 0.156 mol, 3.0 equivalents) to the stirred solution. The addition should be done dropwise, and the temperature of the reaction mixture should be monitored. If the temperature rises above 40°C, cool the flask in an ice bath.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 12-16 hours.[6] The progress of the oxidation can be monitored by TLC, observing the disappearance of the starting thioether and the formation of the more polar sulfone.
-
-
Work-up and Purification:
-
Pour the reaction mixture into 200 mL of ice-cold water with stirring. A white precipitate of the sulfone product should form.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.
-
Stir the suspension for 30 minutes in an ice bath to complete the precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold deionized water to remove any residual salts.
-
Dry the product under vacuum to obtain the crude 2-(propylsulfonyl)-1H-benzimidazole.
-
For higher purity, the crude product can be recrystallized from ethanol.
-
Characterization of Analogs
The synthesized compounds should be characterized using standard analytical techniques to confirm their structure and purity.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum of a benzimidazole derivative will show characteristic signals for the aromatic protons on the benzene ring, typically between 7.0 and 8.3 ppm.[9] The N-H proton of the imidazole ring is highly deshielded and appears as a broad singlet far downfield, often between 12.0 and 13.6 ppm in DMSO-d₆.[9] For the 2-(propylsulfonyl) analog, one would expect to see signals corresponding to the propyl chain: a triplet for the methyl group, a multiplet for the central methylene group, and a triplet for the methylene group adjacent to the sulfonyl group.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H bond (a broad peak around 3300-3400 cm⁻¹), aromatic C-H stretching, and C=N stretching. The most indicative peaks for the final product will be the strong, asymmetric and symmetric stretching vibrations of the sulfonyl group (SO₂) which typically appear in the regions of 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, respectively.
-
Mass Spectrometry (MS): Mass spectrometry will be used to confirm the molecular weight of the synthesized compounds. The ESI-MS spectrum should show a prominent peak corresponding to the [M+H]⁺ ion.
Data Summary
The following table summarizes the expected results for the synthesis of 2-(propylsulfonyl)-1H-benzimidazole.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Physical Appearance |
| 2-(Propylthio)-1H-benzimidazole | C₁₀H₁₂N₂S | 192.28 | 80-90 | White to off-white solid |
| 2-(Propylsulfonyl)-1H-benzimidazole | C₁₀H₁₂N₂O₂S | 224.28 | 75-85 | White crystalline solid |
Reaction Mechanism
The oxidation of the thioether to the sulfone with hydrogen peroxide in the presence of acetic acid is believed to proceed via the formation of peroxyacetic acid as the active oxidizing species.
Sources
- 1. rsc.org [rsc.org]
- 2. rjpbcs.com [rjpbcs.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives | Al-Nahrain Journal of Science [anjs.edu.iq]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Leveraging 2-(propylsulfonyl)-1H-benzimidazole in Protein-Ligand Interaction Studies: From Target Validation to Deconvolution
An Application Guide for Researchers
Introduction
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2][3] Its structural similarity to endogenous purines allows it to bind to various biopolymers, making it a fertile ground for the development of therapeutics ranging from proton pump inhibitors to anticancer agents.[3][4] The compound 2-(propylsulfonyl)-1H-benzimidazole belongs to this versatile class. The introduction of a propylsulfonyl group at the 2-position provides specific steric and electronic properties that can be exploited for targeted protein binding.
This guide provides a comprehensive framework for researchers and drug development professionals on how to utilize 2-(propylsulfonyl)-1H-benzimidazole as a chemical probe to investigate protein-ligand interactions. We will move beyond simple screening to detail a multi-faceted, hypothesis-driven workflow. This document is structured to not only provide step-by-step protocols but also to explain the scientific rationale behind the selection of each method, ensuring a robust and self-validating experimental design. For the purpose of this guide, we will hypothesize that 2-(propylsulfonyl)-1H-benzimidazole is an inhibitor of a protein kinase, a common target class for benzimidazole derivatives, to illustrate a complete research workflow.[4][5]
Part 1: Primary Target Validation and Biophysical Characterization
The initial step in characterizing a new small molecule is to confirm its direct binding to a purified target protein and to quantify the interaction. This section outlines a workflow employing orthogonal biophysical techniques to validate and characterize the binding of 2-(propylsulfonyl)-1H-benzimidazole to its putative protein kinase target.
Workflow for Initial Protein-Ligand Binding Validation
The following diagram illustrates a logical workflow for moving from an initial "hit" to a well-characterized interaction.
Caption: Workflow for biophysical characterization of protein-ligand binding.
Protocol: Differential Scanning Fluorimetry (DSF) for Initial Hit Validation
Principle: DSF, or Thermal Shift Assay, is a rapid and cost-effective method to screen for ligand binding. The principle is that a protein's thermal stability increases upon ligand binding.[6] This change is monitored by measuring the unfolding of the protein in the presence of a fluorescent dye (e.g., SYPRO Orange) as the temperature is increased. The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A significant positive shift in Tm (ΔTm) in the presence of the compound indicates a stabilizing interaction.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the purified target kinase at 1 mg/mL in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
Prepare a 10 mM stock solution of 2-(propylsulfonyl)-1H-benzimidazole in 100% DMSO.
-
Prepare a 5000x stock of SYPRO Orange dye in DMSO.
-
-
Assay Plate Setup:
-
In a 96-well or 384-well qPCR plate, prepare the reaction mixture. For a 20 µL final volume:
-
17 µL of kinase solution (diluted to a final concentration of 2 µM).
-
1 µL of dye (diluted to a final concentration of 5x).
-
2 µL of compound dilutions (e.g., a serial dilution to achieve final concentrations from 0.1 µM to 100 µM). Include a DMSO-only control.
-
-
-
Data Acquisition:
-
Seal the plate and centrifuge briefly to collect the contents.
-
Place the plate in a real-time PCR instrument.
-
Set up a melt curve experiment: ramp the temperature from 25 °C to 95 °C at a rate of 0.5 °C/min, acquiring fluorescence data at each interval.
-
-
Data Analysis:
-
Plot fluorescence versus temperature. The peak of the first derivative of this curve corresponds to the Tm.
-
Calculate the ΔTm by subtracting the Tm of the DMSO control from the Tm of each compound concentration.
-
A dose-dependent increase in Tm validates binding.
-
Data Presentation: Example DSF Results
| Compound Concentration (µM) | Tm (°C) | ΔTm (°C) |
| 0 (DMSO Control) | 48.2 | 0.0 |
| 1 | 49.5 | +1.3 |
| 10 | 52.8 | +4.6 |
| 50 | 55.1 | +6.9 |
| 100 | 55.3 | +7.1 |
Protocol: Surface Plasmon Resonance (SPR) for Kinetic Analysis
Principle: SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.[6][7] It provides kinetic data (association rate, kon, and dissociation rate, koff) and the equilibrium dissociation constant (KD).
Step-by-Step Protocol:
-
Chip Preparation:
-
Immobilize the purified kinase onto a suitable sensor chip (e.g., a CM5 chip) via amine coupling. Aim for a low-to-medium density immobilization level (e.g., 2000-4000 Response Units) to minimize mass transport effects.
-
Activate a reference flow cell but do not immobilize protein; this will be used for background subtraction.
-
-
Analyte Preparation:
-
Prepare a series of dilutions of 2-(propylsulfonyl)-1H-benzimidazole in SPR running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO). Concentrations should bracket the expected KD (e.g., from 0.1x to 10x the KD).
-
-
Binding Assay:
-
Association Phase: Inject the compound dilutions over both the target and reference flow cells at a constant flow rate (e.g., 30 µL/min) for a set time (e.g., 180 seconds) to monitor binding.
-
Dissociation Phase: Inject running buffer alone to monitor the dissociation of the compound from the protein.
-
Regeneration: If necessary, inject a regeneration solution (e.g., a short pulse of high salt or low pH buffer) to remove any remaining bound compound before the next injection.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram.
-
Perform a global fit of the kinetic data from all concentrations to a suitable binding model (e.g., 1:1 Langmuir) using the instrument's analysis software.
-
This analysis will yield values for kon, koff, and KD (KD = koff / kon).
-
Data Presentation: Example SPR Results
| Parameter | Value |
| kon (M-1s-1) | 1.5 x 105 |
| koff (s-1) | 3.0 x 10-3 |
| KD (nM) | 20 |
Part 2: Target Identification and Off-Target Profiling
While validating a specific protein-ligand interaction is crucial, understanding the broader interaction profile of a small molecule within the complex cellular environment is equally important for developing selective probes or drugs.[8][9] Affinity chromatography coupled with mass spectrometry (Aff-MS) is a powerful method for identifying the binding partners of a small molecule from a complex proteome.[8][10]
Workflow for Affinity Chromatography-Mass Spectrometry (Aff-MS)
Caption: Workflow for target identification using affinity chromatography.
Protocol: Aff-MS for Target Deconvolution
Principle: This method uses an immobilized version of the small molecule as "bait" to capture its protein targets from a cell lysate.[8][11] After washing away non-specifically bound proteins, the specific binders are eluted, identified by mass spectrometry, and quantified to distinguish true interactors from background.[10][12]
Step-by-Step Protocol:
-
Bait Preparation:
-
Synthesize a derivative of 2-(propylsulfonyl)-1H-benzimidazole with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).
-
Couple the derivatized compound to the beads according to the manufacturer's protocol. Prepare control beads that are blocked without the compound.
-
-
Lysate Preparation:
-
Culture cells of interest (e.g., a human cancer cell line) and harvest.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., containing Tris-HCl, NaCl, and mild detergent like NP-40) supplemented with protease inhibitors.
-
Clarify the lysate by centrifugation to remove cell debris. Determine the total protein concentration.
-
-
Affinity Purification:
-
Incubate a defined amount of cell lysate (e.g., 5-10 mg of total protein) with the compound-coupled beads and the control beads separately. Allow binding to occur for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads extensively with lysis buffer to remove non-specific binders. Typically, 3-5 washes are performed.[13]
-
-
Elution:
-
Competitive Elution: Incubate the beads with a high concentration of free 2-(propylsulfonyl)-1H-benzimidazole to specifically elute the bound proteins. This is the preferred method for identifying high-confidence interactors.
-
Denaturing Elution: Alternatively, elute proteins by boiling the beads in SDS-PAGE loading buffer.
-
-
Sample Preparation for Mass Spectrometry:
-
Separate the eluted proteins by 1D SDS-PAGE.
-
Excise the entire protein lane, cut it into small pieces, and perform in-gel digestion with trypsin.
-
Extract the resulting peptides for LC-MS/MS analysis.
-
-
LC-MS/MS and Data Analysis:
-
Analyze the peptide mixture using a high-resolution mass spectrometer.
-
Search the resulting spectra against a protein database (e.g., UniProt) to identify the proteins.
-
Use label-free quantification (LFQ) or isotopic labeling methods to compare the abundance of proteins eluted from the compound beads versus the control beads.
-
True binding partners should be significantly enriched in the compound sample over the control.
-
Conclusion
This guide outlines a robust, multi-step strategy for characterizing the interaction of 2-(propylsulfonyl)-1H-benzimidazole with its protein targets. By combining initial biophysical validation (DSF, SPR) with broader target deconvolution methods (Aff-MS), researchers can build a comprehensive understanding of a compound's binding profile. This workflow provides not just qualitative confirmation but also quantitative kinetic and thermodynamic data, alongside insights into binding specificity in a cellular context. Such a thorough characterization is essential for the successful development of small molecules as either selective chemical probes for basic research or as candidates for therapeutic development.
References
- Target identification of small molecules: an overview of the current applications in drug discovery - PMC. (2023, October 10).
- Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC.
- Target Identification and Validation (Small Molecules). University College London.
- Small-molecule Target and Pathway Identific
- Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Fluidic Analytics.
- Cracking the Code of Drug Discovery: Small Molecules and Target Identification. (2024, September 6). Technology Networks.
- Biophysical Assays.
- Small Molecule Drug Targets Identific
- Affinity Purification Protocol Starting with a Small Molecule as Bait. PubMed.
- Biophysical Assays.
- Affinity Purification Protocol Starting with a Small Molecule as Bait.
- Biophysical characterization of G-protein coupled receptor-peptide ligand binding - PMC.
- Affinity Purification.
- Overview of Affinity Purific
- Affinity Chrom
- SYNTHESIS AND CHARACTERIZATION OF 2-[1H- BENZIMIDAZOLE-2YL-SULFANYL]-N-[(E)-(4-METHOXY PHENYL) METHYLIDENE] ACETO HYDRAZIDE.
- Albendazole. Wikipedia.
- (PDF) Synthesis and characterization of 2-(2,4-dinitrophenylsulphanyl)-1H-benzimidazole derivatives.
- Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. Current Trends in Pharmacy and Pharmaceutical Chemistry.
- Synthesis and characterization of the ligands 2-(1H-pyrrol-2-yl)-1H- benzimidazole and 2-pyridine. prp-unicamp.
- Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. MDPI.
- Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. (2025, September 28). MDPI.
- Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents - PMC. (2023, July 28).
- Breaking Boundaries: Discovering Unmapped Molecular Targets for Novel Covalent Drugs. cheMIKAILproteomics.
- Synthesis and evaluation of 2-aryl-1H-benzo[d]imidazole derivatives as potential microtubule targeting agents. (2022, May 15). PubMed.
- New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC.
- Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major. (2025, March 28).
- Probing In Silico the Benzimidazole Privileged Scaffold for the Development of Drug-like Anti-RSV Agents. MDPI.
- Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC. (2022, April 5).
- In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives - PMC. (2024, June 6).
- Synthesis and antiprotozoal activity of novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives | Request PDF.
- Binding interaction of 1-(4-methybenzyl)-2-p-tolyl-1H-benzo[d]imidazole with bovine serum albumin. (2012, July 15). PubMed.
- Benzimidazole-biologically attractive scaffold for protein kinase inhibitors. RSC Publishing.
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- 3. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzimidazole-biologically attractive scaffold for protein kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 9. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
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- 11. Overview of Affinity Purification | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. cube-biotech.com [cube-biotech.com]
Troubleshooting & Optimization
Technical Support Center: Solubilization Guide for 2-(propylsulfonyl)-1H-benzimidazole
Prepared by the Senior Application Scientist Team
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for solubilizing 2-(propylsulfonyl)-1H-benzimidazole. Given its inherently low aqueous solubility, achieving appropriate concentrations for in vitro and in vivo experiments requires a systematic and well-understood approach. This document outlines the core physicochemical principles, offers detailed troubleshooting advice in a question-and-answer format, and provides validated, step-by-step protocols.
Frequently Asked Questions (FAQs): Understanding the Compound
Q1: Why is 2-(propylsulfonyl)-1H-benzimidazole poorly soluble in aqueous solutions?
A1: The limited aqueous solubility is a direct result of its molecular structure. The benzimidazole core is a bicyclic aromatic system, which is largely hydrophobic.[1] While the sulfonyl and imidazole groups add some polarity, the overall molecule has a significant nonpolar character, making it energetically unfavorable to dissolve in water. This hydrophobicity can lead to precipitation when transferring the compound from a concentrated organic stock solution into an aqueous assay buffer.[1]
Q2: What is the pKa of this compound, and why is it critical for solubilization?
Q3: What are the primary strategies for improving the solubility of this compound for experiments?
A3: The three main strategies, often used in combination, are:
-
pH Adjustment: Leveraging the compound's basic nature to increase solubility in acidic buffers (pH < pKa).[5][8] This is a simple and effective method for many applications.[]
-
Use of Co-solvents: Preparing a high-concentration stock in a water-miscible organic solvent like dimethyl sulfoxide (DMSO) and then carefully diluting it into the aqueous medium.[9] Co-solvents reduce the polarity of the water, making it more favorable for the compound to remain in solution.[]
-
Use of Excipients: Employing formulating agents like cyclodextrins or surfactants. Cyclodextrins can form inclusion complexes that encapsulate the hydrophobic compound, presenting a hydrophilic exterior to the solution.[10][11] Surfactants can form micelles that solubilize the compound.[12]
Troubleshooting Guide: Common Experimental Issues
Issue 1: My compound precipitates immediately when I dilute my DMSO stock into my aqueous buffer.
This common problem, often called "solvent shock," occurs when the compound rapidly moves from a favorable organic environment (100% DMSO) to an unfavorable aqueous one, causing it to crash out of solution.[1]
Troubleshooting Steps:
-
Step-wise Dilution: Avoid diluting the stock solution in a single large step. Perform one or more intermediate dilutions in a mixture of buffer and DMSO or directly in the culture medium to lessen the polarity shock.[13]
-
Vigorous Mixing: Add the stock solution dropwise into the aqueous buffer while vortexing or stirring vigorously. This promotes rapid dispersion and minimizes localized high concentrations that can initiate precipitation.[14][15]
-
Reduce Final Concentration: You may have exceeded the compound's kinetic solubility limit in the final buffer. Try working with a lower final concentration.
-
Increase Final DMSO Concentration: While not always possible, slightly increasing the final DMSO percentage in your assay can help. However, be mindful of solvent toxicity. For most cell lines, the final DMSO concentration should ideally be kept below 0.5%, and for sensitive or primary cells, below 0.1%.[14][16] Always run a vehicle control with the same final DMSO concentration to account for any solvent effects.[13]
Issue 2: I need a formulation for an in vivo study and cannot use high levels of DMSO.
High concentrations of organic solvents are often unsuitable for animal studies.
Troubleshooting Steps:
-
pH-Adjusted Saline: The first approach should be to determine if the compound can be solubilized in a physiologically compatible acidic buffer or saline solution. The acceptable pH range for intravenous administration is typically between 3 and 9 to avoid irritation.[8]
-
Co-Solvent Systems: Explore biocompatible co-solvent systems. Common examples include mixtures of saline with PEG-400, propylene glycol, or surfactants like Tween 80.[][17] These can help solubilize the compound while minimizing the toxicity of any single agent.
-
Cyclodextrin Formulations: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are widely used to improve the solubility and bioavailability of poorly soluble drugs in preclinical and clinical settings.[10] They form water-soluble inclusion complexes with the drug.
Issue 3: The required pH for solubility is not compatible with my cell culture or assay.
Many biological assays and cell lines require a physiological pH of ~7.4, which may not be optimal for keeping a weakly basic compound in solution.
Troubleshooting Steps:
-
Kinetic vs. Thermodynamic Solubility: For short-term experiments, you may be able to achieve a supersaturated, kinetically stable solution. This is a non-equilibrium state where the compound remains dissolved for the duration of the assay. Prepare the solution by first dissolving the compound at a favorable pH and then neutralizing it immediately before adding it to the assay, ensuring rapid mixing.
-
Use of Serum: If your cell culture medium contains fetal bovine serum (FBS), the proteins in the serum (like albumin) can bind to the compound and help keep it in solution. Pre-diluting the compound in serum-containing medium before further dilution can be effective.
-
Co-solvents and Excipients: If pH adjustment is not an option, co-solvents and excipients become the primary tools. A low final concentration of DMSO (e.g., <0.1%) or the inclusion of a non-toxic concentration of a cyclodextrin may be necessary.[18][19]
Experimental Protocols & Data
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh Compound: Accurately weigh a precise amount of 2-(propylsulfonyl)-1H-benzimidazole powder.
-
Calculate Solvent Volume: Calculate the volume of 100% DMSO required to achieve a 10 mM concentration.
-
Dissolution: Add the DMSO to the vial containing the compound.
-
Ensure Complete Solubilization: Vortex vigorously for 1-2 minutes. If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure all solid particles have dissolved.[14] Visually inspect the solution against a light source to confirm there is no particulate matter.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[13]
Protocol 2: pH-Dependent Solubilization in Aqueous Buffer
-
Prepare Buffers: Prepare a series of buffers across a pH range (e.g., pH 2, 4, 6, 7.4). Citrate and phosphate buffers are common choices.[8]
-
Add Compound: Add a known excess amount of the solid compound to a small volume of each buffer.
-
Equilibrate: Agitate the samples at a constant temperature (e.g., room temperature or 37°C) for several hours (e.g., 2-24 hours) to allow the solution to reach equilibrium.
-
Separate Solid: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Quantify: Carefully remove the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV or LC-MS). This will give you the equilibrium solubility at each pH.
Data Summary: Solubilization Strategies
| Strategy | Primary Mechanism | Typical Application | Advantages | Disadvantages |
| DMSO Stock | Organic Co-solvent | In Vitro Assays | Dissolves high concentrations; widely used.[1] | Potential for cell toxicity; can cause precipitation upon dilution ("solvent shock").[1][14] |
| pH Adjustment | Ionization (Salt Formation) | In Vitro / In Vivo | Simple, cost-effective for ionizable compounds.[] | Limited to ionizable drugs; may not be compatible with assay pH; risk of precipitation if pH shifts.[3] |
| Co-Solvents (e.g., PEG-400) | Reduces solvent polarity | In Vivo Formulations | Can improve solubility of non-polar drugs; can be combined with other methods.[] | Potential for toxicity at higher concentrations; may alter enzyme kinetics.[20] |
| Cyclodextrins (e.g., HP-β-CD) | Inclusion Complexation | In Vitro / In Vivo | Significant solubility enhancement; can improve stability and bioavailability.[10][11] | Can be expensive; potential for toxicity at very high concentrations.[10] |
Visual Workflow: Selecting a Solubilization Strategy
Below is a decision-making workflow to guide the selection of an appropriate solubilization strategy based on experimental constraints.
Caption: Decision tree for selecting a solubilization method.
References
-
LifeTein. (2023, February 1). DMSO usage in cell culture. [Link]
-
Peptide Sciences. (2024, March 27). Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use. [Link]
-
Asian Journal of Pharmacy and Technology. (n.d.). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. [Link]
-
Glasp. (2023, November 28). Understanding the Importance of DMSO Concentration in Inhibitor Preparation. [Link]
-
World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
-
ResearchGate. (2016, January 25). What the concentration of DMSO you use in cell culture assays?. [Link]
-
AP Chemistry. (n.d.). 8.11 pH and Solubility. [Link]
-
ACS Publications - Biochemistry. (2022, December 21). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. [Link]
-
Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. [Link]
-
Indian Journal of Pharmaceutical Sciences. (n.d.). In Vitro Studies on the Effects of Water Miscible Organic Co-Solvents on Select Drug Metabolizing Enzyme Activities. [Link]
-
VNU-HCM Press. (n.d.). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. [Link]
-
American Pharmaceutical Review. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). [Link]
- Google Patents. (n.d.).
-
Sami Publishing Company. (2023, June 19). Surfactant-Assisted Syntheses of Benzimidazole Derivatives in Aqueous Media. [Link]
-
PharmaTutor. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. [Link]
-
Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. [Link]
-
PMC (PubMed Central). (n.d.). Considerations regarding use of solvents in in vitro cell based assays. [Link]
-
PMC (PubMed Central). (2022, March 7). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. [Link]
-
IJCRT.org. (2025, March 3). Synthesis And Characterization Of Novel Derivatives Of Benzimidazole. [Link]
-
ResearchGate. (2014, July 2). The effect of some cosolvents and surfactants on viability of cancerous cell lines. [Link]
-
PubChem. (n.d.). 2-Propyl-1H-benzimidazole. [Link]
-
Cheméo. (n.d.). Chemical Properties of 1H-Benzimidazole, 2-propyl- (CAS 5465-29-2). [Link]
-
PubMed. (2009, October 15). Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives. [Link]
-
PubChem. (n.d.). Benzimidazole. [Link]
-
ResearchGate. (2025, August 6). Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives | Request PDF. [Link]
-
SciSpace. (2022, February 22). Liquid Chromatographic Determination of pKa Value of 1- (2-methylbenzonitrile)-3-benzylbenzimidazolium bromide. [Link]
-
ResearchGate. (n.d.). Solubility of (b) 1H-imidazole, ([) 2-methyl-1Himidazole, (2) benzimidazole.... [Link]
-
ResearchGate. (2026, January 8). (PDF) Determination of pK(a) values of benzimidazole derivatives from mobility obtained by capillary electrophoresis. [Link]
Sources
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- 2. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ajptonline.com [ajptonline.com]
- 6. chemistrystudent.com [chemistrystudent.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. medchemexpress.cn [medchemexpress.cn]
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- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. glasp.co [glasp.co]
- 19. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ijpsonline.com [ijpsonline.com]
Technical Support Center: Troubleshooting 2-(propylsulfonyl)-1H-benzimidazole
Subject: Optimizing Experimental Integrity & Mitigating Off-Target Effects
Executive Summary
Welcome to the Technical Support Center. You are likely working with 2-(propylsulfonyl)-1H-benzimidazole , the sulfone metabolite of the anthelmintic Albendazole.[1] While often considered the "inactive" excretion product in parasitology, this compound presents unique challenges in high-throughput screening (HTS) and mammalian cell culture.[1]
The Core Problem: Researchers often mistake colloidal aggregation and metabolic accumulation for specific "off-target" biological activity.[1][2] This guide differentiates between true pharmacological off-targets (e.g., mammalian tubulin, kinase inhibition) and assay artifacts (solubility issues).
Module 1: The "Phantom" Inhibitor (Solubility & Aggregation)
User Issue: "I am observing non-specific inhibition of unrelated enzymes (e.g., kinases, proteases) or flat dose-response curves in my biochemical assays."
Technical Diagnosis: Benzimidazoles are Class II low-solubility compounds.[1][3] 2-(propylsulfonyl)-1H-benzimidazole is prone to forming colloidal aggregates in aqueous buffers at micromolar concentrations.[1] These colloids sequester proteins non-specifically, leading to false-positive "off-target" inhibition.[1][4][5]
Troubleshooting Protocol: The Detergent Challenge
Logic: True pharmacological inhibition is binding-site specific and unaffected by non-ionic detergents.[1] Colloidal sequestration is disrupted by detergents.[1]
-
Prepare Assay Buffer: Create two parallel reaction buffers:
-
Buffer A: Standard Assay Buffer.
-
Buffer B: Standard Assay Buffer + 0.01% Triton X-100 (or 0.005% Tween-80).[1]
-
-
Measure IC₅₀: Run your dose-response curve in both buffers.
-
Analyze Results:
| Observation | Diagnosis | Actionable Step |
| IC₅₀ remains constant in Buffer A & B | True Binding Event | Proceed to Module 2 (Target Validation). |
| IC₅₀ increases significantly (>5-fold) or activity is lost in Buffer B | Colloidal Artifact | The compound is aggregating.[1] Lower concentration below critical aggregation concentration (CAC) or optimize solvent system.[1] |
| Precipitate visible after centrifugation | Solubility Limit | Do not exceed 10 µM in aqueous media without carrier proteins (e.g., BSA).[1] |
Critical Note: Always spin down stock solutions (10,000 x g for 10 min) before dilution to remove pre-formed micro-crystals.
Module 2: Differentiating Cytotoxicity vs. Specific Mechanism[1]
User Issue: "My cells are dying, but I cannot confirm if it is due to tubulin depolymerization (the intended mechanism) or general toxicity."
Technical Diagnosis: While the parent sulfoxide (Ricobendazole) is a potent tubulin inhibitor, the sulfone (ABZ-SO₂) has significantly lower affinity for tubulin.[1] High-dose cytotoxicity is often an off-target effect related to mitochondrial uncoupling or oxidative stress , not mitotic arrest.[1]
Experimental Workflow: Mechanism Discrimination
Logic: Tubulin inhibitors cause G2/M arrest.[1] Mitochondrial toxins cause ATP depletion independent of the cell cycle.
Step-by-Step Protocol:
-
Flow Cytometry (Cell Cycle Analysis):
-
Treat cells with 2-(propylsulfonyl)-1H-benzimidazole (1 µM - 50 µM) for 24 hours.[1]
-
Stain with Propidium Iodide (PI).[1]
-
Result A:G2/M Peak Accumulation → Confirmed Tubulin Mechanism (Low potency expected).[1]
-
Result B:Sub-G1 debris / No G2/M arrest → Off-Target Cytotoxicity (Mitochondrial/Apoptotic).[1]
-
-
Tubulin Polymerization Assay (Cell-Free):
-
Use a fluorescence-based tubulin polymerization kit (>99% pure tubulin).[1]
-
Compare 2-(propylsulfonyl)-1H-benzimidazole against Nocodazole (positive control) and Paclitaxel (stabilizer).[1]
-
Expectation: The sulfone should show weak to negligible inhibition compared to the sulfoxide form.[1] If strong inhibition is seen, check for contamination with the parent sulfoxide.[1]
-
Module 3: Metabolic Confusion in Cell Culture
User Issue: "I see activity in whole-cell assays but no activity in purified protein assays."
Technical Diagnosis: This is the "Reverse Metabolism" Fallacy .[1] In hepatocyte-derived cell lines (e.g., HepG2, HepaRG), 2-(propylsulfonyl)-1H-benzimidazole is the end product.[1] However, if you are using the parent (Albendazole) or Sulfoxide, they interconvert.[1]
-
Crucial Fact: The Sulfone is generally metabolically stable but pharmacologically less active.[1] If you see unexpected loss of activity over 48h, it is likely not the sulfone degrading, but the sulfone accumulating as the active sulfoxide is metabolized into this inactive form.[1]
Visualizing the Metabolic Trap
Figure 1: The metabolic progression.[1][6] Note that the sulfone (Blue) is the terminal sink. In long-duration assays, the accumulation of this species correlates with a loss of specific tubulin-binding efficacy.[1]
Module 4: CYP450 Interaction (Drug-Drug Interaction)
User Issue: "I am observing altered metabolism of co-administered drugs. Is the sulfone inhibiting CYP450?"
Technical Diagnosis: Researchers often assume the sulfone inhibits CYP enzymes.[1]
-
Correction: Literature indicates the Sulfoxide is the potent inhibitor of CYP1A2 and CYP3A4. The Sulfone (2-(propylsulfonyl)-1H-benzimidazole) has negligible inhibitory potential against these CYPs.[1]
-
Action: If you observe CYP inhibition, verify the purity of your sulfone standard.[1] It may contain trace amounts of the sulfoxide intermediate.
Summary of Troubleshooting Metrics
| Parameter | Expected Behavior (Sulfone) | Warning Sign (Off-Target/Artifact) |
| Solubility (Aq) | < 5 µg/mL | Precipitation at >10 µM in DMSO/Buffer mix.[1] |
| Tubulin IC₅₀ | High (> 10-50 µM) | Low (< 1 µM) suggests Sulfoxide contamination.[1] |
| CYP Inhibition | Negligible | High inhibition suggests Sulfoxide contamination.[1] |
| Mechanism | Weak G2/M Arrest | Immediate necrosis or ATP depletion (Mitochondrial).[1] |
References
-
Shoichet, B. K. (2006).[1][4][7] Screening in a spirit-haunted world. Drug Discovery Today, 11(23-24), 1074-1081.[1]
-
Dayan, A. D. (2003).[1] Albendazole, mebendazole and praziquantel.[1] Review of non-clinical toxicity and pharmacokinetics. Acta Tropica, 86(2-3), 141-159.[1]
- Authoritative review on the metabolism and toxicity profiles of benzimidazoles and their sulfone metabolites.
-
Lacey, E. (1990).[1] Mode of action of benzimidazoles. Parasitology Today, 6(4), 112-115.[1]
- Establishes the tubulin-binding mechanism and the reduced affinity of the sulfone metabolite.
-
Merino, G., et al. (2003).[1] Interaction of albendazole sulfoxide with cytochrome P450 enzymes.[1][6][9][10][11] Drug Metabolism and Disposition, 31(1), 5-9.[1]
-
Clarifies that the sulfoxide, not the sulfone, is the primary CYP inhibitor.[1]
-
Sources
- 1. Albendazole - Wikipedia [en.wikipedia.org]
- 2. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 3. The Mechanism of Action and Side Effects of Albendazole_Chemicalbook [chemicalbook.com]
- 4. news-medical.net [news-medical.net]
- 5. A printable hydrogel microarray for drug screening avoids false positives associated with promiscuous aggregating inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CYP2J2 and CYP2C19 Are the Major Enzymes Responsible for Metabolism of Albendazole and Fenbendazole in Human Liver Microsomes and Recombinant P450 Assay Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wyatt.com [wyatt.com]
- 8. Colloidal aggregation: from screening nuisance to formulation nuance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibitory effect of albendazole and its metabolites on cytochromes P450 activities in rat and mouflon in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing 2-(propylsulfonyl)-1H-benzimidazole Synthesis
Ticket ID: #BZ-SO2-OPT-04 Subject: Yield Improvement & Troubleshooting for 2-(propylsulfonyl)-1H-benzimidazole Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
System Overview & Mechanistic Insight
The synthesis of 2-(propylsulfonyl)-1H-benzimidazole is a two-stage workflow dependent on chemoselectivity (Step 1) and oxidative control (Step 2). Low yields are typically caused by competitive N-alkylation during the sulfide formation or incomplete/destructive oxidation during the sulfone generation.
The Synthetic Pathway
The following diagram outlines the standard high-yield route, highlighting the critical control points where yield is often lost.
Caption: Figure 1. Reaction pathway showing the critical intermediate and potential yield-reducing side reactions.
Step 1: Optimizing S-Alkylation (Sulfide Formation)
The Issue: The benzimidazole ring contains both Nitrogen (-NH-) and Sulfur (-SH/S-) nucleophilic sites. While Sulfur is softer and more nucleophilic, N-alkylation reduces yield and complicates purification.
Troubleshooting Guide: S-Alkylation
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<60%) | Competitive N-alkylation | Switch Solvent/Base: Use Ethanol/KOH or Methanol/NaOH . Avoid aprotic polar solvents (DMF/DMSO) with strong bases (NaH), as these promote N-alkylation. |
| Oily Product | Residual Propyl Halide | Stoichiometry Check: Ensure Propyl Bromide/Iodide is used in slight excess (1.1 eq), but wash the crude solid thoroughly with hexanes or cold water to remove unreacted halides. |
| Starting Material Remains | Low Reactivity | Catalysis: Add a phase transfer catalyst (e.g., TBAB - Tetrabutylammonium bromide) if using a biphasic system (Water/DCM). |
Expert Insight: 2-Mercaptobenzimidazole exists in a thione-thiol tautomeric equilibrium. In basic alcoholic media, the thiolate anion is formed, which is a powerful soft nucleophile that reacts selectively with the soft electrophile (propyl bromide) at the Sulfur atom.
Step 2: Optimizing Oxidation (Sulfide to Sulfone)
The Issue: This is the bottleneck.
-
Sulfoxide Trap: Oxidation often stalls at the sulfoxide (R-SO-R) stage.
-
Over-Oxidation: Strong oxidants can attack the benzimidazole nitrogen, forming N-oxides.
-
Solubility: The sulfide intermediate is often hydrophobic, while the oxidant is aqueous.
Comparison of Oxidation Methods
| Method | Reagents | Yield Potential | Pros | Cons |
| Classic | H₂O₂ / Acetic Acid | Moderate (60-75%) | Cheap, accessible. | Harsh acidic conditions can degrade the ring; often requires heating. |
| Lab Scale | mCPBA (DCM) | High (80-90%) | Fast, works at RT. | Expensive; m-chlorobenzoic acid byproduct is hard to remove completely. |
| Green / High Yield | Oxone® (Methanol/Water) | Excellent (90-98%) | Selective, fast, no metal waste. | Requires pH buffering to prevent acid buildup. |
| Catalytic | H₂O₂ + Na₂WO₄ (Tungstate) | Excellent (90-95%) | Scalable, very cheap, water-based. | Requires precise catalyst loading (1-2 mol%). |
Recommended Protocol: The Catalytic "Green" Route
Why this works: Sodium Tungstate (Na₂WO₄) or Molybdate acts as an oxygen transfer catalyst, activating H₂O₂ to form peroxotungstate species. This allows the reaction to proceed at room temperature with high selectivity for the sulfone, bypassing the "sulfoxide trap."
Protocol Steps:
-
Dissolution: Dissolve 10 mmol of 2-(propylthio)-1H-benzimidazole in 20 mL Ethyl Acetate (or Methanol).
-
Catalyst: Add 0.2 mmol (2 mol%) of Sodium Tungstate Dihydrate (Na₂WO₄·2H₂O) dissolved in minimal water.
-
Oxidant Addition: Slowly add 25 mmol (2.5 eq) of 30% Hydrogen Peroxide dropwise while stirring.
-
Note: Maintain temperature <30°C. Exotherm indicates reaction progress.
-
-
Reaction: Stir vigorously at Room Temperature for 2–4 hours.
-
Workup: Quench with saturated Sodium Thiosulfate (to remove excess peroxides). Extract organic layer, wash with brine, dry over Na₂SO₄, and concentrate.[4]
-
Purification: Recrystallize from Ethanol/Water if necessary.
Troubleshooting Logic Tree
Use this decision matrix to diagnose yield failures in the oxidation step.
Caption: Figure 2. Diagnostic workflow for oxidation failures.
Frequently Asked Questions (FAQ)
Q: Can I use mCPBA for the oxidation? A: Yes, mCPBA is excellent for small-scale (mg to gram) synthesis. It yields clean sulfones.[5] However, for scale-up (>10g), the atom economy is poor, and removing the m-chlorobenzoic acid byproduct requires alkaline washes which might solubilize the benzimidazole product (due to the acidic NH proton).
Q: My product is turning pink/red. Why? A: Benzimidazoles are sensitive to oxidation at the Nitrogen positions. A pink hue often indicates the formation of N-oxides or quinone-type degradation products. This happens if the reaction temperature is too high (>60°C) or the oxidant is too harsh (e.g., KMnO4). Solution: Keep the reaction at Room Temperature and use the Tungstate/H2O2 method.
Q: Why is the sulfone yield lower than the sulfoxide?
A: The oxidation of Sulfide
References
-
Green Oxidation of Sulfides: Bahrami, K., Khodaei, M. M., & Arabi, M. S. (2010).[6] TAPC-Promoted Oxidation of Sulfides and Deoxygenation of Sulfoxides. Journal of Organic Chemistry. Link
-
Benzimidazole Anthelmintic Synthesis: Soria-Arteche, O., et al. (2005).[7] Studies on the Selective S-oxidation of Albendazole, Fenbendazole, Triclabendazole, and Other Benzimidazole Sulfides.[2][7] Journal of the Mexican Chemical Society. Link
-
Catalytic Oxidation Protocols: Karimi, B., et al. (2005).[6] Selective Oxidation of Sulfides to Sulfoxides and Sulfones Using 30% Hydrogen Peroxide Catalyzed by a Recyclable Silica-Based Tungstate Interphase Catalyst. Organic Letters. Link
-
Oxone Methodology: Manikrao, A. M., et al. (2010).[8] Rapid, Economical and Green Solid Oxidation of Sulfides to Sulfones and Their Antimicrobial Evaluation.[8] Der Pharma Chemica.[8] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scielo.org.mx [scielo.org.mx]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. ias.ac.in [ias.ac.in]
- 6. Sulfone synthesis by oxidation [organic-chemistry.org]
- 7. View of Studies on the Selective S-oxidation of Albendazole, Fenbendazole, Triclabendazole, and Other Benzimidazole Sulfides [jmcs.org.mx]
- 8. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Purification of 2-(propylsulfonyl)-1H-benzimidazole
Topic: Refining the purification process for 2-(propylsulfonyl)-1H-benzimidazole Document ID: TSC-BZ-SULF-001 Status: Active Audience: Chemical Process Engineers, Medicinal Chemists, R&D Scientists
Introduction: The Purification Landscape
You are likely working with 2-(propylsulfonyl)-1H-benzimidazole , a critical intermediate or scaffold often derived from the oxidation of its sulfide precursor (2-(propylthio)-1H-benzimidazole).
The "refining" of this molecule hinges on three specific physicochemical challenges:
-
The "Redox Trio" Contamination: Separating the target sulfone from the intermediate sulfoxide and the starting sulfide .[1]
-
Amphoteric Solubility: The benzimidazole core possesses both a basic nitrogen (N3) and an acidic proton (N1-H), but the electron-withdrawing sulfonyl group significantly alters these pKa values compared to the parent heterocycle.
-
Crystallization Behavior: Sulfones are highly polar and prone to "oiling out" rather than crystallizing if the solvent polarity is not strictly controlled.[1]
This guide moves beyond generic protocols to provide a troubleshooting-first approach to isolation and high-purity refining.
Module 1: Reaction Optimization (Upstream Purity)
Context: The most common failure mode in purification is an overloaded reaction profile.[1] If your crude contains >5% sulfoxide, downstream crystallization will likely fail (oiling out).[1]
Troubleshooting Guide: Oxidation & Workup
Q: Why does my HPLC show a persistent peak at RRT ~0.9 (Sulfoxide) despite long reaction times?
A: You are likely facing "Oxidant Stalling."[1] The oxidation of Sulfide
-
The Fix: If using mCPBA (meta-chloroperbenzoic acid), ensure you are using 2.2 to 2.5 equivalents .[1] If the reaction stalls, do not just add more oxidant; check the pH. mCPBA produces m-chlorobenzoic acid as a byproduct, which can protonate the benzimidazole and deactivate it toward further oxidation.
-
Protocol Adjustment: Buffer the reaction with solid
(1.5 eq) to maintain a neutral environment, keeping the benzimidazole nucleophilic.
Q: The crude product is yellow/orange.[1] Pure sulfones should be white.[1] What happened? A: This indicates over-oxidation of the benzimidazole ring (formation of N-oxides) or trace iodine contamination if using periodate oxidants.
-
The Fix (Chemical Wash): Wash the organic layer with 10%
(sodium bisulfite). This reduces N-oxides and quenches active halogen species, restoring the white color.
Visual Workflow: Reaction to Isolation
Figure 1: Logic flow for ensuring upstream purity before physical purification begins.
Module 2: The "pH Swing" Refining (Chemical Purification)
Context: This is the most powerful method for this specific molecule. The sulfonyl group at the 2-position is strongly electron-withdrawing, which lowers the pKa of the N1-H proton to approximately 9.5–10.5 (compared to ~12.8 for unsubstituted benzimidazole). We can exploit this for extractive purification .[1]
Protocol: The pH Swing Extraction
Q: I have non-polar impurities that co-crystallize. How do I remove them without chromatography? A: Use the "Dissolution-Precipitation" cycle.[1]
-
Dissolution: Suspend the crude solid in 1M NaOH (approx. 10 volumes). The sulfone will deprotonate and dissolve as the sodium salt.[1]
-
Note: Impurities like unreacted sulfide or non-acidic byproducts will remain suspended solids or oils.[1]
-
-
Filtration: Filter the alkaline solution through Celite to remove the insoluble impurities.[1]
-
Precipitation: Slowly add 1M HCl to the filtrate while stirring vigorously until pH reaches ~6–7. The pure 2-(propylsulfonyl)-1H-benzimidazole will precipitate as a white solid.
Q: My product decomposed during the base wash. Why? A: You likely used a base that was too strong or heated it.[1] Sulfones can undergo nucleophilic attack at the C-2 position (displacing the sulfonyl group) in hot, strong alkali.
Module 3: Crystallization & Polishing
Context: Once chemically refined, the physical form must be controlled. Benzimidazole sulfones are notorious for "oiling out" in single-solvent systems.[1]
Solvent Selection Table
| Solvent System | Role | Suitability | Notes |
| Ethanol / Water (9:1) | Primary Recrystallization | High | Best balance.[1] Dissolve in hot EtOH, add water to cloud point. |
| Ethyl Acetate / Hexane | Anti-solvent Crash | Medium | Good for yield, but risks trapping impurities.[1] |
| Methanol | Washing | Low | Too soluble; significant yield loss in mother liquor.[1] |
| Acetone | Dissolution | High | Excellent solubility, but difficult to crystallize from directly.[1] |
Troubleshooting Guide: Crystallization
Q: The product "oils out" (forms a gummy liquid) instead of crystals upon cooling. A: This occurs when the metastable liquid phase separates before the solidus line is reached.
-
The Fix (Seeding):
-
The Fix (Solvent Modification): Increase the proportion of the solubilizing solvent (Ethanol) slightly. Oiling often means the anti-solvent (Water) was added too fast or in excess.[1]
Q: How do I remove the "pink/red" hue from the final crystals? A: Benzimidazoles readily trap trace oxidation byproducts (quinones/azo compounds).[1]
-
Protocol: Dissolve in boiling Ethanol. Add Activated Carbon (5 wt%) . Stir for 15 minutes. Filter hot through Celite.[1] Crystallize the filtrate.
Module 4: Analytical Validation
Context: You must prove you have the Sulfone, not the Sulfoxide.
Q: HPLC shows one peak, but how do I confirm it's the Sulfone and not the Sulfoxide? A: Use IR and NMR as definitive checkpoints.
-
IR Spectroscopy: Look for the characteristic Sulfone stretches.[1]
-
1H NMR (DMSO-d6): Check the propyl protons adjacent to the sulfur (
-protons).
Visual Workflow: The Purification Decision Tree
Figure 2: Decision matrix for selecting the appropriate purification intensity based on crude purity.
References
-
Soria-Arteche, O., et al. (2005).[1][2] Studies on the Selective S-oxidation of Albendazole, Fenbendazole, Triclabendazole, and Other Benzimidazole Sulfides. Journal of the Mexican Chemical Society.[1]
- Relevance: Establishes oxidation kinetics and oxidant selection (mCPBA vs Period
-
Domańska, U., et al. (2010).[1][3] Solubility of Benzimidazoles in Alcohols. Journal of Chemical & Engineering Data.
- Relevance: Provides thermodynamic solubility data confirming alcohols (Ethanol)
-
Mumcu, A., & Küçükbay, H. (2015).[1][4] Determination of pKa values of some novel benzimidazole salts by using a new approach with 1H NMR spectroscopy. Magnetic Resonance in Chemistry.
- Relevance: Validates the acidity of the benzimidazole NH proton, supporting the "pH Swing" purific
Sources
- 1. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. View of Studies on the Selective S-oxidation of Albendazole, Fenbendazole, Triclabendazole, and Other Benzimidazole Sulfides [jmcs.org.mx]
- 3. researchgate.net [researchgate.net]
- 4. Determination of pKa values of some novel benzimidazole salts by using a new approach with (1)H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing reaction conditions for the sulfonation of 2-propyl-1H-benzimidazole
Executive Summary & Mechanistic Insight
This guide addresses the sulfonation of 2-propyl-1H-benzimidazole to synthesize 2-propyl-1H-benzimidazole-5-sulfonic acid . This transformation is a classic Electrophilic Aromatic Substitution (EAS).
The Challenge
The benzimidazole ring system presents a dichotomy:
-
Deactivation: In the highly acidic media required for sulfonation (Oleum or Chlorosulfonic acid), the imidazole nitrogen protonates (
), forming a cationic species. This positive charge significantly deactivates the benzene ring toward electrophilic attack. -
Regioselectivity: despite deactivation, substitution occurs preferentially at the C5 (or C6) position. The C4/C7 positions are sterically hindered and electronically less favorable.
Key Optimization Variable: Because the ring is deactivated, temperature control is the critical lever. Too low, and the reaction stalls; too high, and you risk decomposition of the propyl side chain or formation of unwanted isomers.
Optimized Experimental Protocol
This protocol uses Fuming Sulfuric Acid (Oleum, 20% free
Reagents & Stoichiometry
| Reagent | Equiv. | Role |
| 2-Propyl-1H-benzimidazole | 1.0 | Substrate |
| Oleum (20% | 3.0 - 5.0 | Reagent & Solvent |
| Sulfuric Acid (98%) | (Optional) | Diluent for viscosity control |
Step-by-Step Workflow
-
Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (calcium chloride).
-
Dissolution (Exothermic): Cool the Oleum to 0–5°C in an ice bath. Slowly add the 2-propyl-1H-benzimidazole portion-wise. Caution: The amine protonation is highly exothermic.
-
Reaction:
-
Allow the mixture to warm to room temperature.
-
Heat gradually to 100°C – 110°C .
-
Maintain temperature for 4–6 hours . Monitor by HPLC or TLC (Note: TLC requires neutralizing an aliquot; mobile phase: EtOAc/MeOH/Acetic Acid).
-
-
Quenching (Critical):
-
Cool the reaction mixture to <20°C.
-
Pour the reaction mass slowly onto crushed ice (approx. 5x weight of acid).[1] Do not pour water into the acid.
-
-
Isolation (The Isoelectric Trap):
-
The solution will be highly acidic (pH < 1). The product is likely soluble as the cation.
-
Slowly adjust pH to 4.5 – 5.5 (the approximate isoelectric point) using 50% NaOH or aqueous Ammonia.
-
Observation: The product should precipitate as a white to off-white solid.
-
-
Purification: Filter, wash with cold water, and recrystallize from water or dilute ethanol if necessary.
Visualized Workflows
Figure 1: Reaction & Isolation Logic Flow
Caption: Standard operational workflow for the synthesis of 2-propyl-1H-benzimidazole-5-sulfonic acid.
Troubleshooting Guide (FAQ)
Issue 1: "I see no precipitate after quenching."
Diagnosis: The product is amphoteric.
-
In Acid (pH < 2): It exists as a soluble cation (protonated imidazole).
-
In Base (pH > 8): It exists as a soluble anion (sulfonate salt).
-
Solution: You missed the Isoelectric Point (pI) . The product is least soluble when it is a zwitterion (net charge 0).
-
Action: Carefully titrate the quenched solution with NaOH. Monitor pH. A thick precipitate should form between pH 4.0 and 6.0. If you overshoot to pH 9, add HCl to bring it back.
Issue 2: "The reaction mixture turned black/tarry."
Diagnosis: Oxidative degradation.
-
Cause: The temperature was too high (>140°C) or the reaction ran too long. The propyl chain is susceptible to oxidation in hot oleum.
-
Action: Repeat the experiment keeping the temperature strictly at 100–110°C. Ensure inert atmosphere (
) if possible to minimize oxidative stress.
Issue 3: "Low conversion (<50%) after 6 hours."
Diagnosis: Insufficient activation energy.
-
Cause: The protonated benzimidazole is highly deactivated. 80°C is often insufficient.
-
Action: Increase temperature to 110°C. Alternatively, increase the concentration of
(use stronger Oleum), but watch for charring.
Figure 2: Troubleshooting Decision Tree
Caption: Decision matrix for diagnosing common synthetic failures in benzimidazole sulfonation.
Alternative Route: Chlorosulfonation
If your downstream application requires the sulfonyl chloride (e.g., for amide coupling), replace Oleum with Chlorosulfonic Acid (
-
Modification: Use 5–6 equivalents of
. -
Temperature: Typically lower (80–90°C) to prevent rapid hydrolysis of the chloride.
-
Workup: Quench on ice and extract immediately with DCM or EtOAc; do not adjust pH to neutral in water, or you will hydrolyze the chloride back to the acid.
References
-
Regioselectivity of Benzimidazole Sulfonation
- Source: The sulfonation of benzimidazoles typically occurs at the 5(6)
-
Reference: Leonard, N. J., Curtin, D. Y., & Beck, K. M. (1947). Sulfonate Salts of Substituted Benzimidazoles. Journal of the American Chemical Society, 69(10), 2459–2461. Link
-
Synthesis of 2-Substituted Benzimidazole-5-Sulfonic Acids (Ensulizole Analogues)
- Source: Protocols for 2-phenylbenzimidazole-5-sulfonic acid are directly transferable to 2-propyl deriv
-
Reference: Patent CN110540523A. Method for preparing sulfo-substituted benzimidazole and derivative thereof. Link
-
General Benzimidazole Chemistry & Troubleshooting
- Source: Comprehensive review of benzimidazole reactivity and functionaliz
-
Reference: Wright, J. B. (1951). The Chemistry of the Benzimidazoles. Chemical Reviews, 48(3), 397–541. Link
Sources
Validation & Comparative
comparative analysis of the binding affinity of benzimidazole derivatives
Content Type: Technical Comparison Guide
Subject: Structure-Activity Relationship (SAR) & Experimental Validation of Benzimidazole Scaffolds targeting Tubulin and DNA
Executive Summary: The Privileged Scaffold
In medicinal chemistry, the benzimidazole moiety is classified as a "privileged scaffold" due to its ability to mimic the purine bases of DNA and interact with diverse biological targets. This guide provides a comparative analysis of benzimidazole derivatives, specifically focusing on their two most critical therapeutic mechanisms: Microtubule Destabilization (via the Colchicine binding site) and DNA Minor Groove Binding .
As researchers, we often face the challenge of optimizing binding affinity (
Mechanistic Basis & Structural Logic
The binding affinity of benzimidazoles is governed by two primary vectors on the heterocycle:
-
Position C2: The primary determinant of target specificity (e.g., aryl groups favor tubulin; cationic tails favor DNA).
-
Positions N1/C5: Modulators of solubility and pharmacokinetic properties.
Diagram 1: Structural Determinants of Affinity (SAR)
Caption: SAR Map illustrating how specific substitution vectors on the benzimidazole core dictate binding selectivity between Tubulin and DNA targets.
Comparative Analysis: Tubulin Polymerization Inhibitors
Benzimidazoles bind to the colchicine-binding site of
Table 1: Binding Metrics of Tubulin Inhibitors
| Compound | Target Specificity | Binding Affinity ( | Structural Driver of Affinity |
| Nocodazole | Mammalian & Parasitic | Thiophene ring at C2 provides optimal lipophilic contact. | |
| Albendazole | Parasitic > Mammalian | Propylthio group enhances lipophilicity; Carbamate at C2 mimics peptide bond. | |
| BI-02 (Novel) | Broad Spectrum | 3,4-dimethyl phenyl at C2 maximizes | |
| Compound B6 | Cancer Cell Lines (MCF-7) | Methoxy group at p-position enhances H-bond network. |
Expert Insight:
While Nocodazole is the standard reference, it lacks selectivity, causing systemic toxicity. Newer derivatives like BI-02 utilize specific hydrophobic interactions (Pi-Sigma bonds with Ile341) to improve binding energy (
Comparative Analysis: DNA Minor Groove Binders
Bis-benzimidazoles (e.g., Hoechst dyes) bind to AT-rich regions of the minor groove. The "curved" shape of the molecule complements the helical twist of the DNA groove.
Table 2: Binding Metrics of DNA Interactors
| Compound | Binding Mode | Binding Constant ( | Fluorescence Response ( |
| Hoechst 33258 | Minor Groove (AT-rich) | High Increase: 0.02 (Free) | |
| Hoechst 33342 | Minor Groove (Cell Permeable) | Similar to 33258; Ethyl group at N1 improves permeability. | |
| Monobenzimidazoles | Intercalation (Weak) | Low enhancement; requires fused rings for high affinity. |
Expert Insight: Monobenzimidazoles generally show weak DNA affinity unless conjugated. The bis-benzimidazole structure is essential because the linker allows the molecule to span 4-5 base pairs, maximizing Van der Waals contacts.
Experimental Protocols (Self-Validating)
To ensure reproducibility, the following protocols include specific "Self-Validation" steps (controls) that many standard guides omit.
Protocol A: Fluorescence Enhancement Assay (DNA Binding)
Objective: Determine Binding Constant (
Materials:
-
Calf Thymus DNA (CT-DNA), highly polymerized.
-
Benzimidazole derivative stock (in DMSO).
-
Buffer: 50 mM Phosphate, pH 7.0 (Avoid Tris if studying metal complexation).
Workflow Diagram:
Caption: Workflow for Fluorescence Titration. Note the critical Inner Filter Effect correction step if absorbance at excitation wavelength > 0.1.
Methodology:
-
Baseline: Measure fluorescence of the ligand (10
M) alone. -
Titration: Add CT-DNA in increments (0, 5, 10... 50
M). -
Observation: Look for a Blue Shift (e.g., 525nm
485nm) and intensity increase. This confirms hydrophobic burial in the minor groove. -
Correction (Critical): If the ligand absorbs significantly at the excitation wavelength, apply the inner filter correction:
Without this, binding constants will be grossly underestimated.
Protocol B: Tubulin Polymerization Turbidimetry
Objective: Assess inhibition potency (
-
Preparation: Purified tubulin (10 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) + 1 mM GTP.
-
Blanking: Read absorbance at 340 nm at
(Baseline). -
Initiation: Shift temperature to
. Polymerization causes turbidity (Absorbance increases). -
Inhibition: Add Benzimidazole derivative (1-10
M). -
Validation: A valid "Hit" must flatten the sigmoidal growth curve.
-
Control: 10
M Paclitaxel (Hyper-polymerization). -
Control: 10
M Nocodazole (Complete inhibition).
-
Critical Analysis & Limitations
-
Solubility Artifacts: Benzimidazoles are lipophilic. In assays, DMSO concentration must be kept
. Higher DMSO levels can denature Tubulin, producing false positives. -
Selectivity Ratios: A common failure in drug development is high affinity but low selectivity. Always calculate the Selectivity Index (SI):
Albendazole succeeds because its SI is high; many new derivatives fail here despite nanomolar affinity.
References
-
Structural Basis of Tubulin Binding: Title: In Silico Docking of Nem
-Tubulins With Benzimidazoles.[2][3][4][5] Source: Frontiers in Veterinary Science (2022). URL:[Link] -
Novel Benzimidazole Derivatives (BI-02): Title: Molecular docking and dynamic simulations of benzimidazoles with beta-tubulins.[1][2][3][4] Source: Semantic Scholar / Bioinformation (2021). URL:[Link]
-
DNA Binding Fluorescence Data: Title: Ensemble and single-molecule fluorescence spectroscopic study of the binding modes of Hoechst 33258 with DNA. Source: Nucleic Acids Research (2009). URL:[Link]
-
Thermodynamic Analysis: Title: DNA minor groove recognition by bis-benzimidazole analogues... insights into structure-DNA affinity relationships.[6] Source: Nucleic Acids Research (2005). URL:[Link]
-
Comparative Oncology Research: Title: Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors. Source: MDPI (Molecules, 2026). URL:[Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. research.lstmed.ac.uk [research.lstmed.ac.uk]
- 3. biorxiv.org [biorxiv.org]
- 4. Frontiers | In Silico Docking of Nematode β-Tubulins With Benzimidazoles Points to Gene Expression and Orthologue Variation as Factors in Anthelmintic Resistance [frontiersin.org]
- 5. A possible model of benzimidazole binding to beta-tubulin disclosed by invoking an inter-domain movement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DNA minor groove recognition by bis-benzimidazole analogues of Hoechst 33258: insights into structure-DNA affinity relationships assessed by fluorescence titration measurements - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
